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  • Product: (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid
  • CAS: 1704074-45-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid: A Comprehensive Technical Guide

Executive Summary Arylboronic acids are indispensable building blocks in modern drug discovery, serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. The target compound, (3-(4-Ethylpiperazin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylboronic acids are indispensable building blocks in modern drug discovery, serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. The target compound, (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2), features a highly versatile scaffold frequently utilized in the development of PI3K inhibitors and targeted kinase therapeutics.

This whitepaper provides an in-depth, self-validating synthetic methodology for this compound. By analyzing the mechanistic causality behind reagent selection and integrating strict in-process controls (IPCs), this guide ensures high-fidelity execution for process chemists and drug development professionals.

Retrosynthetic Logic & Route Selection

The synthesis of highly functionalized arylboronic acids requires precise orchestration of chemoselectivity. The target molecule contains three distinct ring substituents: a boronic acid, a fluorine atom, and a 4-ethylpiperazine moiety.

To construct this system, we utilize a two-stage disconnection approach:

  • C–B Disconnection : The boronic acid is derived from a parent aryl bromide via a palladium-catalyzed Miyaura borylation.

  • C–N Disconnection : The piperazine ring is installed via Nucleophilic Aromatic Substitution (SNAr) on a commercially available, symmetrically fluorinated precursor.

Retrosynthesis Target (3-(4-Ethylpiperazin-1-yl) -5-fluorophenyl)boronic acid Intermediate 1-Bromo-3-(4-ethylpiperazin-1-yl) -5-fluorobenzene Target->Intermediate Borylation StartingMaterials 1-Bromo-3,5-difluorobenzene + 1-Ethylpiperazine Intermediate->StartingMaterials SNAr

Retrosynthetic analysis of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid.

Mechanistic Causality in Experimental Design

Do not treat synthetic steps as mere recipes; understanding the thermodynamic and kinetic drivers is essential for troubleshooting and scale-up.

The Chemoselectivity of SNAr

Why does 1-ethylpiperazine displace only one fluorine atom on 1-bromo-3,5-difluorobenzene? The starting material is highly activated for SNAr due to the strong electron-withdrawing inductive effects of the halogens. However, once the first 1-ethylpiperazine molecule is installed, its nitrogen lone pair donates electron density into the aromatic π-system via resonance (+M effect). This significantly raises the LUMO energy of the ring, effectively deactivating it against a second nucleophilic attack and guaranteeing strictly mono-substituted product formation. This principle is widely leveraged in the synthesis of .

Base Selection in Miyaura Borylation

In the palladium-catalyzed borylation step, potassium acetate (KOAc) is explicitly chosen over stronger bases like K2CO3 or NaOH. Strong bases accelerate the transmetalation of the newly formed arylboronic ester with unreacted aryl bromide, driving the undesired Suzuki-Miyaura homocoupling (biaryl formation). KOAc is uniquely suited because it facilitates the formation of the critical Pd–O bond required to activate the diboron reagent, but remains insufficiently basic to trigger the Suzuki coupling cascade, thereby preserving the .

Oxidative Cleavage vs. Acidic Hydrolysis

Boronic pinacol esters are notoriously robust. Traditional acidic hydrolysis (e.g., aqueous HCl) would protonate the basic tertiary amine of the ethylpiperazine moiety, forming a highly water-soluble hydrochloride salt that is exceedingly difficult to extract. By employing an oxidative cleavage strategy using sodium periodate (NaIO4), the pinacol ligand is selectively oxidized away under mild, near-neutral conditions, allowing the amphoteric free .

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Do not proceed to subsequent steps without satisfying the defined Validation Checkpoints.

Workflow Step1 Step 1: SNAr Reagents: 1-ethylpiperazine, K2CO3, DMF Temp: 90°C, 12h IPC1 IPC: LC-MS Check for mono-substitution Step1->IPC1 Step2 Step 2: Miyaura Borylation Reagents: B2pin2, Pd(dppf)Cl2, KOAc Temp: 80°C, 8h IPC1->Step2 IPC2 IPC: LC-MS Check for pinacol ester formation Step2->IPC2 Step3 Step 3: Oxidative Hydrolysis Reagents: NaIO4, NH4OAc, Acetone/H2O Temp: RT, 24h IPC2->Step3 Product Final Product: (3-(4-Ethylpiperazin-1-yl) -5-fluorophenyl)boronic acid Step3->Product

Three-step experimental workflow with integrated in-process controls (IPC).

Step 1: Synthesis of 1-Bromo-3-(4-ethylpiperazin-1-yl)-5-fluorobenzene
  • Charge : To a dry reactor, add 1-bromo-3,5-difluorobenzene (1.0 equiv) and anhydrous DMF (10 volumes).

  • Reagents : Add K2CO3 (2.5 equiv) followed by 1-ethylpiperazine (1.1 equiv).

  • Reaction : Heat the suspension to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup : Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint : Analyze crude via LC-MS. The reaction is validated when starting material is absent and the primary peak exhibits the characteristic bromine isotope pattern at m/z 287.0 / 289.0 [M+H]⁺ .

Step 2: Synthesis of the Pinacol Ester Intermediate
  • Charge : Dissolve the Step 1 intermediate (1.0 equiv) in anhydrous 1,4-dioxane (15 volumes).

  • Reagents : Add Bis(pinacolato)diboron (B2pin2, 1.2 equiv) and KOAc (3.0 equiv).

  • Degassing : Sparge the mixture with argon for 15 minutes. Critical step: Oxygen will rapidly deactivate the palladium catalyst.

  • Catalyst : Add Pd(dppf)Cl2 (0.05 equiv) and heat to 80 °C for 8 hours.

  • Workup : Filter the cooled mixture through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography (DCM:MeOH gradient).

  • Validation Checkpoint : 11B NMR must show a sharp singlet at δ ~30 ppm (confirming the sp2 hybridized boron of the pinacol ester). LC-MS must show m/z 335.2 [M+H]⁺ .

Step 3: Oxidative Hydrolysis to the Free Boronic Acid
  • Charge : Dissolve the pinacol ester (1.0 equiv) in a 1:1 mixture of Acetone and Water (20 volumes).

  • Reagents : Add ammonium acetate (NH4OAc, 0.1 M in water) and sodium periodate (NaIO4, 3.0 equiv).

  • Reaction : Stir vigorously at room temperature for 24 hours.

  • Workup : Evaporate the acetone under reduced pressure. Adjust the aqueous layer to pH ~7 using dilute NaOH. Extract the amphoteric product with a polar organic solvent (e.g., 10% MeOH in DCM). Dry and concentrate to yield the final powder.

  • Validation Checkpoint : LC-MS confirms the removal of the pinacol mass, showing m/z 253.1 [M+H]⁺ .

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data for a standard 50-gram scale-up campaign, providing baseline metrics for process validation.

StepIntermediate / ProductInput ScaleExpected YieldTarget Purity (HPLC)Key IPC Metric
1 1-Bromo-3-(4-ethylpiperazin-1-yl)-5-fluorobenzene50.0 g85%>98%LC-MS: 287.0 / 289.0[M+H]⁺
2 Pinacol Ester Intermediate40.0 g78%>95%11B NMR: δ ~30 ppm
3 (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid25.0 g82%>97%LC-MS: 253.1 [M+H]⁺

References

  • European Patent Office. (2016). Quinoxaline and Pyridopyrazine Derivatives as PI3Kbeta Inhibitors (EP 3359533 B1).
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. URL:[Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. URL:[Link]

Exploratory

(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid: A Privileged Scaffold in Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals Introduction: The Conv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Three Pharmacophoric Pillars

In the landscape of modern medicinal chemistry, the strategic assembly of molecular fragments is paramount to achieving desired therapeutic profiles. (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid represents a quintessential example of a high-value building block, integrating three distinct motifs, each conferring unique and advantageous properties to a parent molecule. These are: the versatile boronic acid group, the modulating fluoro substituent, and the pharmacokinetically favorable ethylpiperazine moiety.

This guide provides a comprehensive technical overview of this compound, exploring its physicochemical characteristics, synthetic utility, and strategic applications. We will delve into the rationale behind its use as a building block in drug development, supported by established chemical principles and detailed experimental workflows.

  • The Boronic Acid Core: Boronic acids are no longer mere synthetic intermediates for cross-coupling reactions; they are recognized as crucial pharmacophores in their own right.[1][2] Their Lewis acidic nature and ability to form reversible covalent bonds with diols are key to their function as enzyme inhibitors and carbohydrate sensors.[3][4] The FDA approval of drugs like bortezomib (Velcade®) underscored the therapeutic potential of this functional group, paving the way for a new class of pharmaceuticals.[2]

  • The Fluorine Advantage: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[5][6][7] By altering the electronic properties of the aromatic ring, a fluorine atom can significantly lower the pKa of the boronic acid, a critical factor for its interaction with biological targets at physiological pH.[8][9]

  • The Piperazine Moiety: The piperazine ring is a "privileged scaffold" frequently found in approved drugs.[10][11] The ethylpiperazine group, specifically, is often introduced to improve aqueous solubility and bioavailability. Its basic nitrogen atom can be protonated at physiological pH, enhancing interactions with biological targets and improving the overall pharmacokinetic profile of a molecule.[12][13]

Molecular Profile and Physicochemical Properties

(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is a crystalline solid at room temperature. Its key properties are summarized below, providing essential data for reaction planning, formulation, and analytical characterization.

PropertyValueSource
Molecular Weight 252.1 g/mol [14]
Chemical Formula C₁₂H₁₈BFN₂O₂[14]
CAS Number 1704074-45-2[14]
Appearance Powder or crystals[14]
Purity Typically ≥95%[14]
Storage Conditions Inert atmosphere, 2-8°C[14]
InChI Key OZEKIGMTDMUQLC-UHFFFAOYSA-N[14]

Synthetic Strategy: A Generalized Approach

While multiple proprietary methods exist, the synthesis of arylboronic acids like this one generally follows established organometallic pathways. A common and reliable approach involves a lithium-halogen exchange from a suitable precursor followed by quenching with a borate ester.

Conceptual Synthetic Pathway:

  • Precursor Synthesis: The synthesis begins with a di-halogenated aniline, for instance, 1-bromo-3-chloro-5-fluorobenzene. Nucleophilic aromatic substitution with N-ethylpiperazine yields the key intermediate, 1-(3-bromo-5-fluorophenyl)-4-ethylpiperazine. This reaction leverages the electron-deficient nature of the ring, activated by the halogen substituents.

  • Lithiation and Borylation: The aryl bromide is subjected to a lithium-halogen exchange at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium. This forms a highly reactive aryllithium species.

  • Borate Quench: The aryllithium intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Hydrolysis: The resulting boronate ester is carefully hydrolyzed under acidic conditions to yield the final (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid.

This method is a cornerstone of organoboron chemistry and provides a reliable route to a wide array of functionalized arylboronic acids.[9][15]

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The primary utility of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid in drug discovery is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl structures which are common in kinase inhibitors and other targeted therapies.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for coupling the title compound with a generic aryl halide (Ar-X).

Objective: To synthesize a biaryl compound by coupling (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid with an aryl halide.

Materials:

  • (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.0 eq)

  • Aryl halide (Ar-X, where X = Br, I) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.

  • Reagent Addition: To the flask, add (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid, the aryl halide, the base, and the palladium catalyst.

    • Rationale: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction efficiency. The palladium catalyst is the heart of the reaction, facilitating the oxidative addition and reductive elimination steps.

  • Solvent Degassing: Add the degassed solvent mixture (dioxane and water) via cannula or syringe. The solvent must be thoroughly degassed (e.g., by sparging with N₂ for 20-30 minutes) to prevent oxidation of the Pd(0) catalyst.

    • Rationale: Oxygen can deactivate the catalyst, leading to poor yields. The aqueous component is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

    • Rationale: Chromatography is essential to remove residual catalyst, unreacted starting materials, and any side products.

Workflow Visualization

The logical flow of the Suzuki-Miyaura coupling protocol can be visualized as follows:

SuzukiCouplingWorkflow cluster_start 1. Reaction Setup cluster_reaction 2. Execution cluster_finish 3. Isolation Reactants Boronic Acid (1.0 eq) + Aryl Halide (1.2 eq) Solvent Add Degassed Dioxane/H₂O Reactants->Solvent Catalyst_Base Pd Catalyst (0.05 eq) + Base (2.0 eq) Catalyst_Base->Solvent Heating Heat to 80-100 °C (Inert Atmosphere) Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Pure Biaryl Product Purification->Final_Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Conclusion

(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is more than a simple chemical reagent; it is a strategically designed building block that offers a convergence of desirable properties for drug discovery. Its boronic acid functional group provides a handle for robust and reliable carbon-carbon bond formation via Suzuki coupling and offers potential for direct interaction with biological targets. The fluorine substituent provides a tool for fine-tuning electronic properties and metabolic stability, while the ethylpiperazine moiety addresses the critical challenge of achieving favorable pharmacokinetic profiles. For researchers and scientists in drug development, understanding the multifaceted nature of this compound is key to leveraging its full potential in the rational design of next-generation therapeutics.

References

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC. (2020). National Center for Biotechnology Information. Available at: [Link]

  • (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - ResearchGate. (2023). ResearchGate. Available at: [Link]

  • (3-(4-ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid - NextSDS. (n.d.). NextSDS. Available at: [Link]

  • An evolving role of piperazine moieties in drug design and discovery - PubMed. (2013). PubMed. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (2015). ACS Publications. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. (2022). ACS Publications. Available at: [Link]

  • {3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl}boronic acid - NextSDS. (n.d.). NextSDS. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023). MDPI. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (2008). ResearchGate. Available at: [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. (2025). MDPI. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes - Beilstein Journals. (2015). Beilstein Journals. Available at: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009). ResearchGate. Available at: [Link]

  • Biomedical applications of boronic acid polymers - ResearchGate. (2011). ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (2003). University of Pittsburgh d-Scribe. Available at: [Link]

  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology | Omics. (2013). OMICS International. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Available at: [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). ScienceDirect. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (2023). MDPI. Available at: [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin - ScienceOpen. (2022). ScienceOpen. Available at: [Link]

Sources

Foundational

Comprehensive NMR Characterization and Protocol Guide for (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic Acid

Executive Summary & Chemical Utility (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2) is a highly specialized building block utilized extensively in modern drug discovery and organic synthesis[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Utility

(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2) is a highly specialized building block utilized extensively in modern drug discovery and organic synthesis[1][2]. The molecule integrates three critical pharmacophoric and synthetic motifs:

  • The Boronic Acid [-B(OH)₂]: Serves as the transmetalating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[3].

  • The Fluorine Atom [-F]: Strategically positioned to block metabolic oxidation (e.g., by cytochrome P450 enzymes) while modulating the pKa of the adjacent boronic acid via inductive electron withdrawal.

  • The 4-Ethylpiperazin-1-yl Group: A classic solubilizing moiety that enhances aqueous solubility and often participates in key hydrogen-bond interactions within kinase or GPCR target active sites.

This whitepaper provides a rigorous, self-validating framework for the structural elucidation of this compound via multinuclear NMR ( 1 H, 13 C, 19 F, 11 B) and details the optimized protocols for its application in synthetic workflows.

Structural Elucidation: Multinuclear NMR Data & Mechanistic Causality

When analyzing boronic acids via NMR, the choice of solvent is the most critical experimental parameter. Boronic acids are highly prone to dehydration in non-polar, anhydrous solvents (such as CDCl 3​ ), leading to the entropically driven formation of cyclotrimeric boroxines[4][5]. This dynamic equilibrium results in complex, overlapping spectra.

Causality of Solvent Choice: To establish a self-validating, clean spectrum, DMSO-d 6​ is mandated. The sulfoxide oxygen acts as a strong hydrogen-bond acceptor, stabilizing the monomeric boronic acid and suppressing boroxine formation. This allows for the clear observation of the -B(OH) 2​ protons and provides sharp aliphatic and aromatic signals[5].

Table 1: Predicted Multinuclear NMR Assignments (DMSO-d 6​ , 298 K)
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Structural Assignment & Mechanistic Causality
1 H 8.10br s, 2H-B(OH) 2​ : Broadened by 11 B quadrupolar relaxation; stabilized by DMSO-d 6​ H-bonding.
1 H 7.15br s, 1HAr-H2 : Para to F ( 4JHF​ is negligible), meta to piperazine/B.
1 H 7.02br d, J≈9.5 Ar-H6 : Ortho to F ( 3JHF​ dominates the splitting pattern).
1 H 6.75dt, J≈11.0,2.0 Ar-H4 : Ortho to F ( 3JHF​ ), meta to H2/H6 ( 4JHH​ ).
1 H 3.10m, 4HPiperazine -CH 2​ -N-Ar : Deshielded by the aromatic ring current.
1 H 2.50m, 4HPiperazine -CH 2​ -N-Et : Overlaps slightly with residual DMSO signal.
1 H 2.38q, J=7.2 Ethyl -CH 2​ - : Standard ethyl splitting.
1 H 1.05t, J=7.2 Ethyl -CH 3​ : Standard ethyl splitting.
13 C 163.5d, 1JCF​≈242 C5 (C-F) : Massive direct carbon-fluorine spin-spin coupling.
13 C 152.0d, 3JCF​≈10 C3 (C-N) : Meta coupling to fluorine.
13 C 136.0br sC1 (C-B) : Highly broadened due to rapid 11 B quadrupolar relaxation[6].
13 C 115.5d, 4JCF​≈2 C2 : Para to fluorine.
13 C 111.0d, 2JCF​≈22 C6 : Ortho to fluorine.
13 C 104.5d, 2JCF​≈25 C4 : Ortho to fluorine.
19 F -113.5m, 1FAr-F : Diagnostic shift for 3-fluorophenylboronic systems[7].
11 B 29.5br s, 1B-B(OH) 2​ : Characteristic chemical shift for sp 2 hybridized boron[7].

Note: The C1 carbon attached directly to the boron atom often appears as a low-intensity, broadened signal. This physical phenomenon is caused by the rapid quadrupolar relaxation of the directly attached 11 B nucleus (spin 3/2), which "smears" the 13 C signal into the baseline[6].

Experimental Workflows

Protocol 1: Sample Preparation for High-Fidelity NMR

To ensure the integrity of the NMR data and prevent the formation of cyclic anhydrides, adhere to the following strict sample preparation protocol:

  • Drying: Dry the (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid under high vacuum (0.1 mbar) for 2 hours at room temperature to remove adventitious moisture without driving thermal dehydration.

  • Solvent Selection: Use high-purity, ampouled DMSO-d 6​ (99.9% D). Do not use CDCl 3​ or CD 2​ Cl 2​ [5].

  • Concentration: Dissolve exactly 15 mg of the compound in 0.6 mL of DMSO-d 6​ . A concentration of ~100 mM ensures sufficient signal-to-noise ratio for the 13 C spectrum, particularly for the broadened C1 carbon.

  • Acquisition: For 13 C NMR, increase the relaxation delay (D1) to 3.0 seconds to account for the slower relaxation times of quaternary carbons, and acquire a minimum of 1024 scans.

Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow

This protocol establishes a self-validating system for coupling the boronic acid with an aryl chloride. The inclusion of water is a non-negotiable mechanistic requirement, as it hydrolyzes the Pd-halide dimer to facilitate the base exchange step[3].

  • Reagent Loading: In a flame-dried 10 mL Schlenk tube, combine the target aryl chloride (1.0 equiv, 0.5 mmol), (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 equiv, 0.6 mmol), and finely ground K 3​ PO 4​ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add the pre-catalyst Pd(dppf)Cl 2​ (5 mol%, 0.025 mmol)[8].

  • Atmospheric Control: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high-purity Argon gas. Repeat this cycle three times to completely purge oxygen, preventing the oxidative degradation of the Pd(0) active species.

  • Solvent Injection: Inject 2.5 mL of a rigorously degassed solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm) to overcome the biphasic mass transfer limitations.

  • Workup & Validation: Cool to room temperature. Dilute with 10 mL EtOAc and wash with 5 mL brine. Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Validate the crude conversion via LC-MS before proceeding to flash column chromatography (DCM/MeOH gradient containing 1% Et 3​ N to prevent piperazine streaking).

Mechanistic Pathway Visualization

The following diagram maps the catalytic logic of the Suzuki-Miyaura cross-coupling reaction utilizing this specific boronic acid. The cycle highlights the generation of the active Pd(0) species, oxidative addition, base-mediated ligand exchange, transmetalation, and final reductive elimination.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide + Pd) Pd0->OxAdd Ar-X BaseEx Base Exchange (Ligand Substitution) OxAdd->BaseEx Base (e.g., K3PO4) TransMet Transmetalation (Boronic Acid Addition) BaseEx->TransMet (3-(4-Ethylpiperazin-1-yl) -5-fluorophenyl)boronic acid RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration

Suzuki-Miyaura Catalytic Cycle Workflow using the fluorophenylboronic acid building block.

References

  • (3-(4-ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid - CymitQuimica. cymitquimica.com.
  • (3-(4-ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid - Sigma-Aldrich. sigmaaldrich.com.
  • Multinuclear NMR Study on the Formation and Polyol-Induced Deformation Mechanisms of Wormlike Micelles Composed of Cetyltrimethylammonium Bromide and 3-Fluorophenylboronic Acid. acs.org.
  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. beilstein-journals.org.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. clockss.org.
  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
  • Supporting Information Boroxine Template for Macrocyclization and Postfunctionaliz

Sources

Exploratory

A Technical Guide to (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid: A Privileged Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid, a commercially available building block of sig...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid, a commercially available building block of significant interest in medicinal chemistry. We will explore its chemical properties, commercial availability, and strategic applications in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. This document will further provide field-proven insights into its synthetic utility, supported by representative protocols and an analysis of the structural motifs that make this compound a valuable tool in drug development.

Chemical Identity and Properties

(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is a substituted phenylboronic acid incorporating a fluorine atom and an ethylpiperazine moiety. These features are not accidental; they are deliberately combined to impart desirable physicochemical and pharmacological properties to the final drug candidates.

PropertyValueSource(s)
CAS Number 1704074-45-2,
Molecular Formula C₁₂H₁₈BFN₂O₂
Molecular Weight 252.1 g/mol
Appearance Powder or crystals
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C
InChI Key OZEKIGMTDMUQLC-UHFFFAOYSA-N

Commercial Availability

(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is readily available from several chemical suppliers, making it an accessible building block for research and development. Its commercial availability facilitates its incorporation into early-stage drug discovery programs without the need for custom synthesis.

Key Suppliers:

  • Sigma-Aldrich (Merck)

  • Fluorochem

  • Bide Pharmatech

Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Strategic Importance in Medicinal Chemistry

The molecular architecture of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is a convergence of three key structural motifs, each contributing to its utility as a "privileged" fragment in drug design.

The Phenylboronic Acid Core: A Versatile Reactive Handle

The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and a halide- or triflate-substituted molecule, providing a robust and versatile method for constructing complex molecular scaffolds.[1] Boronic acids themselves have also shown a range of biological activities and are present in FDA-approved drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[2]

The Fluorine Substituent: Enhancing Pharmacokinetic Properties

The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and binding affinity. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life. Furthermore, the high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding potency.

The Ethylpiperazine Moiety: A "Privileged" Pharmacophore

The piperazine ring is a frequently occurring scaffold in approved drugs. Its basic nitrogen atom can be protonated at physiological pH, which often improves aqueous solubility and allows for the formation of salt forms with better bioavailability. The ethyl group on the distal nitrogen can provide additional hydrophobic interactions within a target's binding pocket. A patent for protein kinase inhibitors highlights the use of a structurally similar fragment, 4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenylamine, underscoring the importance of the ethylpiperazine moiety in this class of drugs.[3]

Caption: Key structural components of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid and their roles in drug design.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

A primary application of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating biaryl structures, which are common motifs in kinase inhibitors.

General Reaction Scheme

Sources

Protocols & Analytical Methods

Method

Synthesis of biaryl compounds using (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

An Application Guide for the Synthesis of Biaryl Compounds Using (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid Introduction: The Central Role of Biaryls in Modern Drug Discovery The biaryl structural motif, char...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Biaryl Compounds Using (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

Introduction: The Central Role of Biaryls in Modern Drug Discovery

The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone of modern medicinal chemistry. These scaffolds are prevalent in a vast array of natural products, active pharmaceutical ingredients (APIs), and functional materials.[1][2] Their unique conformational and electronic properties allow them to serve as privileged structures in drug design, enabling high-affinity interactions with a diverse range of biological targets, including enzymes and receptors.[3] Consequently, robust and versatile methods for their construction are of paramount importance to the pharmaceutical industry.[4][5]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming C(sp²)–C(sp²) bonds.[5][6] Its appeal lies in its mild reaction conditions, exceptional tolerance of various functional groups, the commercial availability and stability of its organoboron reagents, and the formation of non-toxic, easily removable byproducts.[2][7][8]

This guide provides a detailed technical overview and a comprehensive protocol for the use of a specialized building block, (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS No. 1704074-45-2), in Suzuki-Miyaura cross-coupling reactions. The incorporation of the fluorophenyl and ethylpiperazine moieties—common features in CNS-active and other drug candidates—makes this reagent particularly valuable for rapidly accessing complex, drug-like molecules.[4][9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A thorough understanding of the reaction mechanism is critical for successful application and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][12][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII_Aryl pos1 Oxidative Addition OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl pos2 Transmetalation Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 pos3 Reductive Elimination RedElim Reductive Elimination Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) BoronicAcid Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[13] This is often the rate-limiting step of the reaction.

  • Transmetalation : This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the ligand exchange on the Pd(II) complex, displacing the halide (X).[12][14][15][16]

  • Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) coupling and leaving the palladium center, which forms the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12][13]

Reagent Profile: (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

This boronic acid is a strategically designed building block for constructing molecules with high potential for biological activity.

  • Chemical Structure: C₁₂H₁₈BFN₂O₂

  • Molecular Weight: 252.1 g/mol

  • CAS Number: 1704074-45-2[9]

Key Structural Features and Their Implications:

  • Ethylpiperazine Moiety: This basic, nitrogen-containing heterocycle is a common pharmacophore found in numerous approved drugs. It often enhances aqueous solubility, improves pharmacokinetic profiles, and can form critical salt-bridge or hydrogen-bond interactions with biological targets.

  • Fluorophenyl Group: The fluorine atom is a bioisostere of a hydrogen atom but possesses significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, block metabolic oxidation at that position, and enhance binding affinity through favorable electrostatic interactions.

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required based on the specific aryl halide partner.

Materials and Reagents

  • (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Argon or Nitrogen gas supply

Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Step-by-Step Methodology

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Stir Bar) Degas 2. Degassing (Evacuate & Refill with Ar/N₂) Setup->Degas Solvents 3. Add Solvents (Dioxane, Water) Degas->Solvents Heat 4. Heat & Stir (e.g., 80-100 °C, 12-24 h) Solvents->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup 6. Aqueous Work-up (Quench, Extract, Wash, Dry) Monitor->Workup Upon completion Purify 7. Purification (Concentrate & Column Chromatography) Workup->Purify Analyze 8. Analysis (NMR, MS) Purify->Analyze

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

1. Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv.).

  • Causality Note: Using the boronic acid in slight excess ensures complete consumption of the potentially more valuable aryl halide.[17] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, enhancing catalyst efficiency for a broad range of substrates.[13] K₃PO₄ is a moderately strong base effective in promoting boronate formation without causing degradation of sensitive functional groups.

2. Degassing:

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Causality Note: This degassing procedure is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to low or no product yield.[18]

3. Solvent Addition:

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) and deionized water (e.g., 1 mL) via syringe. The mixture should be a suspension.

  • Causality Note: A mixed solvent system is often employed. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active boronate species.

4. Reaction Execution:

  • Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Causality Note: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. Reaction time is substrate-dependent and should be determined by monitoring.

5. Reaction Monitoring:

  • Periodically check the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

6. Aqueous Work-up and Extraction:

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[19]

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

7. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine (Et₃N).

  • Causality Note: The addition of triethylamine to the eluent is crucial for preventing the basic piperazine moiety in the product from streaking on the acidic silica gel, leading to better separation and yield.[20]

8. Characterization:

  • Combine the pure fractions, concentrate in vacuo, and characterize the final biaryl product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

General Parameters and Optimization

For researchers adapting this protocol, the following table provides a range of common parameters that can be adjusted to optimize the reaction for different aryl halide substrates.

ParameterRecommended Starting PointTypical Range / AlternativesRationale & Notes
Aryl Halide Aryl Bromide / IodideAryl Chloride, TriflatesReactivity order: I > Br > OTf >> Cl. More forcing conditions (higher temp, stronger ligands like NHCs) may be needed for chlorides.[15]
Catalyst Loading 2 mol% Pd(OAc)₂0.5 - 5 mol%Lower loadings may be possible with highly reactive substrates; higher loadings may be needed for challenging couplings.
Ligand SPhos (4 mol%)XPhos, RuPhos, P(t-Bu)₃, PPh₃Ligand choice is critical. Buchwald-type biaryl phosphines (SPhos, XPhos) are broadly effective. PPh₃ is a classic but less active ligand.[13]
Base K₃PO₄ (3 equiv.)Cs₂CO₃, K₂CO₃, Na₂CO₃Cs₂CO₃ is often more effective but more expensive. Carbonates are a good general choice.[12][20]
Solvent Dioxane/H₂O (5:1)Toluene/H₂O, THF/H₂O, DMF/H₂OThe choice of organic solvent can influence reaction rate and solubility.[11][18]
Temperature 80-100 °CRoom Temp - 120 °CStart at a moderate temperature and increase if the reaction is sluggish. Some highly active catalyst systems can operate at room temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. By employing strategically designed reagents like (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid , researchers in drug discovery can rapidly and efficiently assemble complex molecules containing key pharmacophoric elements. The protocol detailed herein provides a reliable and scientifically grounded method for utilizing this valuable building block, enabling the exploration of novel chemical space and accelerating the development of next-generation therapeutics.

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved March 7, 2024, from [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9174–9184. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Mechanisms - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved March 7, 2024, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Xing, L., et al. (2016). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1158–1163. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (2023, July 19). News-Medical.Net. Retrieved March 7, 2024, from [Link]

  • Wang, Y., et al. (2023). Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(23), 16035–16054. [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 15957868. [Link]

  • Use of Base Metals in Suzuki Coupling. (n.d.). Wordpress. Retrieved March 7, 2024, from [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. Retrieved March 7, 2024, from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2235–2249. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Rose-Hulman Institute of Technology. Retrieved March 7, 2024, from [Link]

  • Biaryl Synthesis: Organic Chemistry Study Guide | Fiveable. (2025, August 15). Fiveable. Retrieved March 7, 2024, from [Link]

  • Lei, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6574–6577. [Link]

  • Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3943. [Link]

  • Holden, K. M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(11), 1969–1972. [Link]

  • Synthesis of Biaryls via Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved March 7, 2024, from [Link]

  • Shen, X., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 132(32), 11278–11287. [Link]

  • Li, Y., et al. (2020). Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides. The Journal of Organic Chemistry, 85(22), 14590–14598. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved March 7, 2024, from [Link]

  • Thompson, A. E., et al. (2004). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. The Journal of Organic Chemistry, 69(5), 1753–1756. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). Organic Chemistry Frontiers. [Link]

  • Wang, L., & He, W. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(12), 4884–4886. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.). Google Patents.
  • {3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl}boronic acid - NextSDS. (n.d.). NextSDS. Retrieved March 7, 2024, from [Link]

  • (3-(4-ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid - NextSDS. (n.d.). NextSDS. Retrieved March 7, 2024, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

Sources

Application

The Strategic Advantage of Fluorination: A Guide to Fluorinated Boronic Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical moieties can dramatically enhance the therapeutic potential of small molecules. Among these, fluorinated boronic acids have...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical moieties can dramatically enhance the therapeutic potential of small molecules. Among these, fluorinated boronic acids have emerged as a particularly powerful class of compounds, offering a synergistic combination of properties that address key challenges in medicinal chemistry. This guide provides an in-depth exploration of the applications of fluorinated boronic acids, moving beyond a simple recitation of facts to offer field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our discussion in authoritative scientific literature.

The Rationale: Why Fluorinate a Boronic Acid?

The utility of fluorinated boronic acids stems from the unique and complementary properties of both the fluorine atom and the boronic acid group. Boronic acids are well-established as potent enzyme inhibitors, primarily due to the ability of the boron atom to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine or the imidazole nitrogen of histidine.[1][2][3] This interaction often mimics the tetrahedral transition state of the enzymatic reaction, leading to high-affinity inhibition.[4][5]

The introduction of fluorine—the most electronegative element—imparts several strategic advantages:

  • Enhanced Acidity and Potency: Fluorine's strong electron-withdrawing nature increases the Lewis acidity of the adjacent boronic acid.[6] This heightened acidity facilitates the formation of the tetrahedral boronate complex with active site nucleophiles, often resulting in significantly improved inhibitory potency.[6]

  • Metabolic Stability: A primary challenge in drug development is overcoming metabolic degradation by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively blocking common sites of metabolic oxidation and prolonging the drug's half-life.[7][8][9]

  • Modulation of Physicochemical Properties: Fluorination can fine-tune critical drug-like properties. It can increase lipophilicity, which can enhance membrane permeability and cell uptake.[9][10][11] Furthermore, the introduction of fluorine can lower the pKa of nearby basic groups, which can improve oral bioavailability.[8]

  • Improved Binding Affinity: In addition to the covalent interaction of the boronic acid, the fluorine atom itself can participate in favorable non-covalent interactions within the protein's active site, such as hydrogen bonds and dipole-dipole interactions, further enhancing binding affinity.[8][10]

The following diagram illustrates the logical flow of how the properties of fluorine and boronic acids combine to create effective drug candidates.

G cluster_boronic_acid Boronic Acid Properties cluster_fluorine Fluorine Properties cluster_advantages Therapeutic Advantages BA Reversible Covalent Bonding (Transition State Analogue) FB Fluorinated Boronic Acid BA->FB F High Electronegativity Strong C-F Bond Lipophilicity Modulation F->FB Potency Enhanced Potency FB->Potency Stability Increased Metabolic Stability FB->Stability PK Improved Pharmacokinetics FB->PK Binding Enhanced Binding Affinity FB->Binding

Caption: Synergistic benefits of combining fluorine and boronic acid moieties.

Applications in Enzyme Inhibition: Targeting Proteases and Beyond

A primary application of fluorinated boronic acids is in the design of highly potent and selective enzyme inhibitors. The foundational success of the boronic acid-containing drug Bortezomib (Velcade®) for treating multiple myeloma has paved the way for extensive research in this area.[2][12][13][14]

Serine Protease Inhibition

Serine proteases play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Fluorinated peptide boronic acids have been developed as potent inhibitors of these enzymes.

Table 1: Comparison of Fluorinated and Non-fluorinated Boronic Acid Inhibitors of Serine Proteases

Compound ClassTarget EnzymeKey Structural FeatureReported Potency (Ki)Reference
Peptide Boronic Acidsα-Lytic ProteaseboroValine at P1 site0.35 nM[1]
Peptide Boronic Acidsα-ChymotrypsinboroPhenylalanine at P1 site0.16 nM[1]
Fluorinated BenzoxaborolesVariousFluorine substitution on the ringVaries with target[6]
β-Lactamase Inhibition

The rise of antibiotic resistance is a critical global health threat. β-Lactamase enzymes are a primary mechanism of resistance in bacteria. Boronic acid-based inhibitors, acting as transition-state analogs, have shown significant promise in overcoming this resistance.[4][5] The addition of fluorine can enhance the potency and pharmacokinetic properties of these inhibitors.

Application in Positron Emission Tomography (PET) Imaging

The unique properties of the fluorine-18 (¹⁸F) isotope make it ideal for PET imaging, a non-invasive technique for visualizing and quantifying biological processes in vivo.[15] Fluorinated boronic acids, particularly in the form of aryltrifluoroborates, serve as excellent precursors for the development of ¹⁸F-labeled PET tracers.[15][16]

The key advantage of this approach is the one-step aqueous ¹⁸F-labeling of a biomolecule-conjugated boronic ester.[17] This method simplifies the radiolabeling process, which is crucial given the short half-life of ¹⁸F (approximately 110 minutes).[15]

The following workflow outlines the general process for developing a fluorinated boronic acid-based PET tracer.

G A Design & Synthesize Biomolecule-Boronic Ester Conjugate C One-Step Aqueous Radiolabeling Reaction A->C B [18F]-Fluoride Production (Cyclotron) B->C D Purification of [18F]-Tracer (e.g., HPLC) C->D Formation of [18F]-Aryltrifluoroborate E Quality Control (Radiochemical Purity, etc.) D->E F In Vivo PET Imaging & Data Analysis E->F

Caption: Workflow for the development of an ¹⁸F-labeled PET tracer.

Recent studies have focused on optimizing the conditions for copper-mediated radiofluorination of arylboronic acids to suppress undesired side reactions like protodeboronation, thereby improving the quality of the resulting PET imaging agent.[18]

Experimental Protocols

Protocol: General Synthesis of an Aryl Fluorinated Boronic Acid

This protocol provides a general method for the synthesis of a fluorinated aryl boronic acid via a Grignard reaction followed by reaction with a trialkyl borate.

Materials:

  • Fluorinated aryl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of the fluorinated aryl bromide in anhydrous THF dropwise via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears.

    • Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude fluorinated boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC₅₀) of a fluorinated boronic acid against a target enzyme using a colorimetric or fluorometric assay.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (leading to a detectable product)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Fluorinated boronic acid inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the fluorinated boronic acid inhibitor in the assay buffer. It is common to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in the assay buffer at a concentration typically at or below its Michaelis-Menten constant (Km).

  • Assay Protocol:

    • To the wells of a 96-well microplate, add:

      • Assay buffer

      • Inhibitor solution (at various concentrations) or DMSO (for the control)

      • Enzyme solution

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the formation of the product over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: [¹⁸F]-Radiolabeling of a Boronic Ester Precursor

This protocol provides a general overview of the copper-mediated ¹⁸F-fluorination of an arylboronic ester.[18]

Materials:

  • Arylboronic ester precursor

  • [¹⁸F]-Fluoride (produced from a cyclotron and trapped on an anion exchange cartridge)

  • Eluent solution (e.g., a mixture of potassium carbonate and a phase-transfer catalyst like 18-crown-6 in acetonitrile/water)[18]

  • Copper(II) salt (e.g., Cu(OTf)₂)

  • Anhydrous solvent (e.g., tert-butanol)[18]

  • Reaction vial

  • Heating block

  • Radio-HPLC system for purification and analysis

  • Radio-TLC scanner for reaction monitoring

Procedure:

  • [¹⁸F]-Fluoride Elution:

    • Elute the [¹⁸F]-fluoride from the anion exchange cartridge into a reaction vial using the eluent solution.

    • Azeotropically dry the [¹⁸F]-fluoride by repeated additions and evaporations of anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • Dissolve the arylboronic ester precursor and the copper(II) salt in the anhydrous solvent.

    • Add this solution to the dried [¹⁸F]-fluoride.

    • Seal the reaction vial and heat at the optimized temperature (e.g., 60-120 °C) for a specified time (e.g., 15-30 minutes).[18]

  • Purification:

    • After cooling, quench the reaction.

    • Purify the crude reaction mixture using a semi-preparative radio-HPLC system to isolate the [¹⁸F]-labeled product.

  • Quality Control:

    • Analyze the purified product by analytical radio-HPLC to determine its radiochemical purity.

    • Confirm the identity of the product by co-elution with a non-radioactive standard.

Conclusion and Future Perspectives

Fluorinated boronic acids represent a compelling and highly versatile class of molecules in drug discovery. The strategic incorporation of fluorine into boronic acid-containing compounds provides a powerful toolkit for medicinal chemists to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties. Their application as enzyme inhibitors continues to expand beyond oncology and into areas such as infectious diseases. Furthermore, their utility in the development of ¹⁸F-labeled PET tracers offers a promising avenue for advancing molecular imaging and personalized medicine. As our understanding of the intricate interplay between these moieties and biological targets deepens, and as synthetic methodologies become even more sophisticated, we can anticipate the continued emergence of innovative and impactful therapeutics and diagnostics based on the fluorinated boronic acid scaffold.

References

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). [Source not further specified]
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021). MDPI. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

  • Boron Containing Compounds as Protease Inhibitors. (2012). Chemical Reviews. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). [Source not further specified].
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). [Source not further specified].
  • Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. [Link]

  • Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine. [Link]

  • A bis-boron boramino acid PET tracer for brain tumor diagnosis. (2024). PubMed. [Link]

  • A versatile fluorinated azamacrocyclic chelator enabling 18F PET or 19F MRI: a first step towards new multimodal and smart contrast agents. (n.d.). PMC. [Link]

  • Toward [ 18 F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. (n.d.). ResearchGate. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). PMC. [Link]

  • [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. (2016). Accounts of Chemical Research. [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (n.d.). PMC. [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing). [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic Acid

Executive Summary The synthesis of complex biaryl systems containing solubilizing basic moieties and metabolic-modulating halogens is a cornerstone of modern drug discovery (e.g., kinase and PARP inhibitors). However, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl systems containing solubilizing basic moieties and metabolic-modulating halogens is a cornerstone of modern drug discovery (e.g., kinase and PARP inhibitors). However, the Suzuki-Miyaura cross-coupling of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid presents a dual chemical challenge:

  • Catalyst Poisoning: The basic tertiary and secondary amines of the ethylpiperazine ring can competitively coordinate to palladium, sequestering the catalyst in off-cycle inactive states.

  • Protodeboronation: The electron-withdrawing fluorine atom significantly lowers the pKa of the boronic acid, making it highly susceptible to base-catalyzed hydrolytic cleavage (protodeboronation) at elevated temperatures [1, 2].

This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) combined with the XPhos Pd G2 precatalyst. By exploiting rapid microwave heating kinetics, the rate of transmetalation outcompetes the degradation pathways, ensuring high yields and pristine reaction profiles.

Mechanistic Rationale & Causality

To successfully couple this specific substrate, one must move away from traditional catalysts like Pd(PPh3​)4​ . Traditional Pd(0) catalysts require prolonged heating to dissociate their phosphine ligands and form the active 14-electron monoligated Pd(0) species. During this slow initiation phase, the fluorinated boronic acid rapidly degrades via protodeboronation in the basic aqueous media [1].

The Solution:

  • XPhos Pd G2 Precatalyst: This Buchwald precatalyst undergoes rapid, base-promoted activation at room temperature to generate the active Pd(0)-XPhos species instantly. Furthermore, the extreme steric bulk of the dicyclohexyl-triisopropylbiphenyl (XPhos) ligand creates a protective pocket around the palladium center, physically preventing the ethylpiperazine moiety from coordinating and poisoning the catalyst [3].

  • Microwave Irradiation: Protodeboronation is a thermodynamic sink. By utilizing microwave irradiation (110 °C for 20 minutes), the system rapidly overcomes the activation energy barrier for the desired transmetalation step, kinetically outcompeting the hydrolytic C-B bond cleavage.

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_ArX Pd(II)(Ar)(X)(XPhos) OxAdd->PdII_ArX TransMet Transmetalation Ar'-B(OH)2 + Base PdII_ArX->TransMet PdII_ArAr Pd(II)(Ar)(Ar')(XPhos) TransMet->PdII_ArAr Fast (MW) ProtoDebor Protodeboronation (Degradation Pathway) TransMet->ProtoDebor Competing H2O/Base RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product Ar-Ar' RedElim->Product Ar_H Ar'-H + B(OH)3 ProtoDebor->Ar_H

Figure 1: Catalytic cycle highlighting the kinetic competition between transmetalation and protodeboronation.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and the fate of the (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid substrate.

EntryCatalyst System (2 mol%)Base (3.0 eq)Solvent SystemTemp / TimeYield (%)Protodeboronation (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 90 °C / 12 h (Conv.)22%>65%
2 Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane/ H2​O 90 °C / 12 h (Conv.)41%40%
3XPhos Pd G2 K3​PO4​ 1,4-Dioxane/ H2​O 90 °C / 12 h (Conv.)68%15%
4 XPhos Pd G2 K3​PO4​ 1,4-Dioxane/ H2​O 110 °C / 20 min (MW) 92% <5%

Note: Yields determined by LC-MS (UV 254 nm) using an internal standard. Entry 4 represents the optimized conditions.

Experimental Protocol

This protocol incorporates a self-validating acid-base workup . Because the ethylpiperazine moiety is basic (pKa ~ 8.5), the product can be selectively protonated and driven into the aqueous layer, leaving neutral impurities (homocoupled biaryls, unreacted aryl halides, and phosphine ligands) in the organic waste.

Materials Required
  • Substrate: (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.3 equivalents). Note: A slight excess compensates for trace protodeboronation.

  • Electrophile: Aryl bromide or iodide (1.0 equivalent, 0.5 mmol scale).

  • Catalyst: XPhos Pd G2 (2 mol%, 0.01 mmol).

  • Base: Potassium phosphate tribasic ( K3​PO4​ ), anhydrous (3.0 equivalents, 1.5 mmol).

  • Solvent: 1,4-Dioxane / HPLC-grade H2​O (4:1 v/v, 4.0 mL total).

Step-by-Step Methodology

Step 1: Reaction Setup

  • To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (0.65 mmol, 1.3 eq), and K3​PO4​ (1.5 mmol, 3.0 eq).

  • Add the XPhos Pd G2 precatalyst (7.9 mg, 2 mol%).

Step 2: Solvent Addition & Degassing 3. Add 3.2 mL of 1,4-Dioxane and 0.8 mL of H2​O . 4. Seal the vial with a Teflon-lined crimp cap. 5. Critical Step: Degas the mixture by sparging with Argon or Nitrogen gas through a long needle for 5 minutes, with a short vent needle in the septum. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and promotes unwanted homocoupling of the boronic acid.

Step 3: Microwave Irradiation 6. Place the vial in a dedicated scientific microwave reactor (e.g., Anton Paar, CEM, or Biotage). 7. Irradiate at 110 °C for 20 minutes with high stirring. Ensure the cooling feature (if available) is active to maintain precise temperature control.

Step 4: Acid-Base Extraction (Self-Validating Purification) 8. Cool the vial to room temperature, uncap, and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of water. Transfer to a separatory funnel. 9. Extract the organic layer with 1M aqueous HCl ( 3×10 mL).

  • Insight: The target biaryl product, containing the basic piperazine, is now protonated and resides in the aqueous layer. Discard the organic layer containing the neutral impurities.

  • Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10–11. The aqueous layer will become cloudy as the free-base product precipitates.

  • Extract the basic aqueous layer with fresh EtOAc ( 3×15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure biaryl product.

ExperimentalWorkflow Prep 1. Reagent Prep Add Boronic Acid, Ar-X, XPhos Pd G2, K3PO4 Degas 2. Degassing Ar/N2 Purge (5 min) Prevents Oxidation Prep->Degas Microwave 3. Microwave 110°C, 20 min Beats Protodeboronation Degas->Microwave Workup 4. Acid Extraction 1M HCl Isolates Piperazine Microwave->Workup Purify 5. Base Neutralization NaOH (pH 10) Yields Pure Product Workup->Purify

Figure 2: Step-by-step experimental workflow highlighting the self-validating acid-base purification.

Troubleshooting & Diagnostics

  • Observation: LC-MS shows a mass corresponding to 1-(3-fluorophenyl)-4-ethylpiperazine (des-boro byproduct).

    • Cause: Protodeboronation occurred before transmetalation.

    • Solution: Ensure the microwave reaches 110 °C rapidly. If the issue persists, reduce the water ratio in the solvent mixture (e.g., 9:1 Dioxane/ H2​O ) to limit hydrolytic cleavage, or switch to an anhydrous base system like Cs2​CO3​ in pure Dioxane.

  • Observation: Formation of a black precipitate (Pd black) within the first 2 minutes; incomplete conversion of the aryl halide.

    • Cause: Catalyst poisoning. The XPhos ligand may have oxidized, allowing the piperazine nitrogens to coordinate to the bare Pd(0) center, leading to aggregation and precipitation.

    • Solution: Strictly enforce the 5-minute Argon sparging step. Ensure the XPhos Pd G2 precatalyst is stored in a desiccator, as degraded precatalyst will fail to protect the metal center.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. Available at:[Link]

  • Cox, P. A., Reid, M., Machin, K. J., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. Available at:[Link]

  • Appukkuttan, P., & Van der Eycken, E. (2019). "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Molecules. Available at:[Link]

Application

Synthesis of kinase inhibitors using (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

Application Note: High-Yield Synthesis of Targeted Kinase Inhibitors Utilizing (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic Acid Strategic Utility in Medicinal Chemistry The development of highly selective protein k...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Targeted Kinase Inhibitors Utilizing (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic Acid

Strategic Utility in Medicinal Chemistry

The development of highly selective protein kinase inhibitors requires the precise assembly of hinge-binding scaffolds with solvent-exposed appendages. The building block (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2)[1] has emerged as a privileged motif in modern drug discovery for two critical mechanistic reasons:

  • The Ethylpiperazine Motif (Solubility & Target Engagement): Piperazine derivatives are widely utilized as water-solubilizing appendages. In the context of kinase inhibitors (e.g., imatinib, palbociclib), the distal protonated nitrogen of the piperazine ring extends into the solvent-exposed channel of the ATP-binding pocket. Here, it frequently engages in bidentate hydrogen bonding or forms critical salt bridges with the protein backbone, enhancing both target affinity and aqueous bioavailability[2].

  • Strategic Fluorination (Metabolic Stability & pKa Modulation): The incorporation of a fluorine atom on the phenyl ring serves a dual purpose. First, the strong C–F bond blocks cytochrome P450-mediated oxidative metabolism at that specific aryl position, significantly improving the molecule's in vivo half-life[3]. Second, the high electronegativity of fluorine inductively modulates the pKa of the adjacent piperazine nitrogen, fine-tuning the molecule's protonation state to ensure optimal membrane permeability at physiological pH[4].

To append this motif to halogenated hinge-binding cores (such as pyrimidines or quinazolines), the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier synthetic strategy[5].

Mechanistic Causality in Reaction Design

Executing a Suzuki-Miyaura coupling with a substrate containing an unprotected, basic secondary/tertiary amine (like ethylpiperazine) presents a significant synthetic challenge. The nucleophilic nitrogen atoms can competitively coordinate with the palladium center, leading to severe catalyst poisoning and aborted catalytic cycles[6].

Catalyst Selection: To circumvent this, standard catalysts like Pd(PPh3​)4​ are insufficient. Instead, XPhos Pd G2 (a second-generation dialkylbiaryl phosphine precatalyst) is strictly required. The bulky, electron-rich XPhos ligand creates a sterically demanding environment around the palladium center, preventing the piperazine nitrogen from coordinating, while its electron density accelerates both oxidative addition and reductive elimination.

Solvent & Base Causality: A biphasic system of 1,4-Dioxane and aqueous K2​CO3​ is utilized. Dioxane effectively solubilizes the hydrophobic aryl halide core and the bulky catalyst, while the aqueous phase dissolves the inorganic base and facilitates the critical transmetalation step by forming the reactive boronate species.

Workflow A Aryl Halide Core C Suzuki-Miyaura (XPhos Pd G2) A->C B Boronic Acid (CAS: 1704074-45-2) B->C D Acid-Base Extraction C->D Crude E Target Kinase Inhibitor D->E Pure

Workflow for the synthesis and purification of piperazine-functionalized kinase inhibitors.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By exploiting the inherent pKa of the ethylpiperazine moiety ( pKa≈8.5 ), we integrate an acid-base extraction that serves as an immediate, mid-workflow quality control (QC) checkpoint.

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 20 mL microwave vial, add the aryl halide core (1.0 eq, 0.5 mmol), (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 eq, 0.6 mmol)[1], and XPhos Pd G2 (0.05 eq, 5 mol%).

  • Seal the vial and purge with Argon for 5 minutes.

  • Inject degassed 1,4-Dioxane (4.0 mL) and degassed 2.0 M aqueous K2​CO3​ (1.5 mL).

  • Heat the biphasic mixture at 90 °C for 3 hours under vigorous stirring.

Step 2: Self-Validating Acid-Base Workup Causality: This step separates the basic product from unreacted aryl halides, dead catalyst, and neutral byproducts.

  • Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc, 10 mL), and transfer to a separatory funnel.

  • Extract the organic layer with 1.0 M aqueous HCl ( 3×10 mL). The target molecule protonates and migrates to the aqueous layer.

  • QC Checkpoint: Spot the acidic aqueous layer on TLC or run a rapid LC-MS. If the target mass is absent, the coupling failed. If present, discard the dark organic layer (containing Pd residues and unreacted core).

  • Basify the combined aqueous layers to pH > 10 using 2.0 M NaOH. The aqueous layer will turn cloudy as the product free-bases.

  • Extract the pure product into Dichloromethane (DCM, 3×15 mL). Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Step 3: Analytical Validation

  • LC-MS: Confirm the presence of the [M+H]+ molecular ion. Ensure UV purity at 254 nm is >95%.

  • NMR: Run 1H and 19F NMR. The characteristic fluorine peak should appear as a distinct multiplet around -110 to -115 ppm (depending on the final scaffold), confirming the structural integrity of the fluorophenyl ring.

Quantitative Optimization Data

The necessity of the XPhos Pd G2 catalyst is demonstrated in the optimization data below. Standard catalysts fail to overcome the chelating effect of the ethylpiperazine nitrogen.

EntryCatalyst System (5 mol%)Base (2.0 M)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane / H2​O 9015%Extensive catalyst poisoning by piperazine.
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 9042%Moderate conversion; protodeboronation observed.
3XPhos Pd G2 K2​CO3​ 1,4-Dioxane / H2​O 9089% Rapid conversion; high purity post-extraction.

Biological Integration: Targeting RTK Pathways

Once synthesized, these molecules are typically evaluated against Receptor Tyrosine Kinases (RTKs) such as EGFR or ALK. The fluorophenyl-piperazine moiety ensures the inhibitor remains soluble in the assay buffer while tightly binding the ATP pocket, thereby shutting down downstream oncogenic signaling cascades.

Pathway L Growth Factor R Receptor Tyrosine Kinase L->R Activates P1 PI3K / AKT R->P1 P2 RAS / MAPK R->P2 I Synthesized Inhibitor I->R Blocks ATP Site C Tumor Cell Survival P1->C P2->C

Mechanism of action of synthesized inhibitors blocking RTK-mediated survival pathways.

References

  • Halim, R. et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1". Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link][2]

  • Hagmann, W. K. "The role of fluorine in medicinal chemistry". Chemical Society Reviews, Taylor & Francis. Available at: [Link][3]

  • Han, J. et al. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications". National Institutes of Health (PMC). Available at: [Link][4]

  • Torborg, C. & Beller, M. "Impact of Cross-Coupling Reactions in Drug Discovery and Development". National Institutes of Health (PMC). Available at: [Link][5]

  • Hooper, A. et al. "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors". RSC Advances, Royal Society of Chemistry. Available at:[Link][6]

Sources

Method

Application Note: Strategic Utilization of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Discovery Professionals Compound CAS: 1704074-45-2 Executive Summary In contemporary drug discovery, the design of highly optimized lead compounds re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Discovery Professionals Compound CAS: 1704074-45-2

Executive Summary

In contemporary drug discovery, the design of highly optimized lead compounds relies heavily on the use of multifunctional building blocks. (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is a highly versatile, trifunctional reagent designed for late-stage library synthesis and scaffold decoration. This application note provides a comprehensive guide to deploying this building block, detailing the mechanistic rationale behind its structural features and providing a field-proven, self-validating protocol for its integration via Suzuki-Miyaura cross-coupling.

Strategic Structural Rationale

The utility of this building block stems from the synergistic combination of three distinct chemical moieties, each serving a specific purpose in drug design and synthesis:

  • The Boronic Acid Handle (C–C Bond Formation): The phenylboronic acid moiety serves as a highly stable, low-toxicity electrophilic partner for palladium-catalyzed cross-coupling. It enables rapid diversification of aryl or heteroaryl halide core scaffolds, a cornerstone reaction in pharmaceutical synthesis as detailed in seminal cross-coupling literature ().

  • The Fluorine Atom (Metabolic Shielding & pKa Modulation): Positioned meta to the boronic acid, the highly electronegative fluorine atom lowers the pKa of adjacent basic centers, improves lipophilicity, and blocks oxidative metabolism (e.g., by cytochrome P450 enzymes) without adding significant steric bulk ().

  • The 4-Ethylpiperazine Group (Privileged Solubilizing Pharmacophore): The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry. The basic tertiary amine (predicted pKa ~8.5) ensures high aqueous solubility at physiological pH and frequently participates in critical salt-bridge or hydrogen-bond interactions with solvent-exposed regions of target proteins (e.g., kinase hinge regions).

Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior during reaction workup and purification.

PropertyValueImplication for Synthesis & Handling
Molecular Formula C₁₂H₁₈BFN₂O₂Determines mass spectrometric targets.
Molecular Weight 252.09 g/mol Used for precise stoichiometric calculations.
H-Bond Donors/Acceptors 2 / 4Influences chromatographic retention (highly polar).
Predicted pKa (Amine) ~8.5Critical: Requires basic aqueous workup (pH > 10) for extraction.
Predicted pKa (Boronic) ~8.8Can form zwitterionic species in neutral aqueous solutions.

Synthetic & Biological Workflow

The following diagram illustrates the logical progression from the raw building block through chemical synthesis to biological target engagement.

Workflow BB (3-(4-Ethylpiperazin-1-yl) -5-fluorophenyl)boronic acid Coupling Suzuki-Miyaura Cross-Coupling BB->Coupling Pd Catalyst, Base, Heat ArX Aryl/Heteroaryl Halide (Core Scaffold) ArX->Coupling Lead Functionalized Lead Compound Coupling->Lead C-C Bond Formation Target Target Engagement (e.g., Kinase Hinge) Lead->Target Piperazine H-Bonding & Fluorine Shielding Effect Pathway Modulation (Efficacy) Target->Effect Target Inhibition

Figure 1: Synthetic integration and biological utility workflow of the building block.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

This protocol is engineered to maximize yield while mitigating the specific challenges posed by the basic piperazine moiety and the potential for protodeboronation.

Reaction Setup & Causality
  • Catalyst Choice: Pd(dppf)Cl₂ (5 mol%) is selected over Pd(PPh₃)₄. Causality: The bidentate dppf ligand provides a wider bite angle, which accelerates the reductive elimination step in the catalytic cycle. This is crucial for sterically demanding or electronically deactivated scaffolds, minimizing the time the boronic acid spends at high temperatures, thereby preventing thermal protodeboronation.

  • Base Choice: K₂CO₃ (3.0 equivalents). Causality: The base is strictly required to quaternize the boron atom, forming the negatively charged boronate complex [ArB(OH)3​]− . This intermediate is significantly more nucleophilic, facilitating rapid transmetalation with the Pd(II) species.

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v) . Causality: Dioxane provides excellent solubility for both the organic halide and the catalyst, while the 20% water content is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex.

Experimental Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the core aryl halide (1.0 eq), (3-(4-ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add the 1,4-Dioxane/H₂O (4:1) mixture to achieve a substrate concentration of 0.1 M.

  • Degassing (Critical Step): Sparge the mixture with dry Nitrogen or Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the phosphine ligands.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas. Seal the flask.

  • Heating: Heat the reaction mixture to 85°C in a pre-heated oil bath for 4–8 hours.

In-Process Control (Self-Validating Step)
  • After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, filter, and analyze via LC-MS.

  • Validation Criteria: The protocol is self-validating when the mass of the starting halide is consumed, and the [M+H]+ of the coupled product becomes the base peak. The absence of the [M+H]+ corresponding to 1-ethyl-4-(3-fluorophenyl)piperazine (the protodeboronated byproduct) confirms optimal catalyst efficiency and correct degassing.

Workup & Purification (Handling the Basic Amine)
  • pH Adjustment (Critical): Cool the reaction to room temperature. Dilute with water. Add 1M NaOH or saturated aqueous Na₂CO₃ until the aqueous layer reaches pH > 10.

    • Causality: At neutral pH, the ethylpiperazine moiety (pKa ~8.5) is protonated and highly water-soluble. Basification suppresses ionization, forcing the product into the organic phase and preventing catastrophic yield loss during extraction.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Causality: Because silica gel is inherently acidic, the basic piperazine will streak or bind irreversibly. You must use a basic modifier in your eluent (e.g., DCM / MeOH / 1% aqueous NH₄OH or 1% Triethylamine) to neutralize silanol sites and ensure sharp, high-recovery peaks.

Analytical Validation of the Final Product

To ensure the structural integrity of the synthesized lead compound, perform the following analytical validations:

  • ¹H NMR (400 MHz): Confirm the disappearance of the broad singlet corresponding to the boronic acid protons ( B(OH)2​ , typically around 8.0-8.2 ppm if run in DMSO-d6). Verify the presence of the ethylpiperazine aliphatic multiplets between 2.40 and 3.50 ppm.

  • ¹⁹F NMR (376 MHz): Observe a shift in the fluorine signal compared to the starting building block (typically around -112 ppm), confirming the change in the electronic environment of the aromatic ring post-coupling.

  • LC-MS: Confirm the presence of the target [M+H]+ molecular ion with >95% UV purity at 254 nm.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in Suzuki coupling reactions involving (3-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in Suzuki coupling reactions involving (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid. The unique electronic and steric properties of this substrate can present specific hurdles. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to help you optimize your reaction and achieve the desired outcome.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield with (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid. What are the most likely causes?

Low yields with this specific boronic acid often stem from its electron-rich nature and the presence of the basic piperazine moiety. The primary areas to investigate are:

  • Catalyst Inactivation: The nitrogen on the piperazine ring can coordinate to the palladium catalyst, leading to deactivation.

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can hinder the transmetalation step, which is often rate-limiting.[1]

  • Protodeboronation: This side reaction, where the boronic acid is converted back to the corresponding arene, is a major cause of low yields, especially with electron-rich boronic acids.[1][2]

  • Steric Hindrance: While not excessively bulky, the substituent at the 3-position can still influence the approach to the catalytic center, potentially slowing down the reaction.[3]

Q2: Can the piperazine group interfere with the reaction?

Yes, absolutely. The basic nitrogen of the piperazine can act as a ligand for the palladium catalyst. This coordination can inhibit the catalytic cycle, effectively poisoning the catalyst and leading to low or no product formation. Using a more sterically hindered and electron-rich phosphine ligand can sometimes mitigate this by outcompeting the piperazine for coordination to the palladium center.

Q3: Is this boronic acid prone to degradation?

Boronic acids, in general, can be unstable, and those with electron-donating groups can be particularly susceptible to protodeboronation.[3] It is crucial to use fresh, high-purity boronic acid. If the purity is questionable, consider converting it to a more stable boronate ester, such as a pinacol ester, which can be more resistant to protodeboronation.[4]

In-Depth Troubleshooting Guide

A systematic approach is the most effective way to troubleshoot a low-yielding Suzuki coupling reaction. The following sections break down the key reaction parameters and provide actionable solutions.

Catalyst System: The Heart of the Reaction

The choice of palladium source and ligand is paramount for success, especially with challenging substrates.

Problem: Inactive or Deactivated Catalyst

  • Cause: The active Pd(0) species is susceptible to oxidation by trace oxygen.[2][4] The piperazine nitrogen on the substrate can also bind to the palladium center, leading to catalyst deactivation.[5]

  • Solution:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[4] Maintain an inert atmosphere throughout the reaction setup and duration.[4]

    • Use Fresh Catalyst: Palladium catalysts can degrade over time. Use a freshly opened bottle or a reliable source.[1]

    • Consider Pre-catalysts: Buchwald-type pre-catalysts are often more efficient at generating the active Pd(0) species in situ and can be more robust.[1]

    • Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1]

Problem: Inappropriate Ligand Choice

  • Cause: For electron-rich boronic acids, bulky and electron-rich phosphine ligands are often necessary to promote the reductive elimination step and stabilize the catalytic species.[2][6]

  • Solution:

    • Ligand Screening: If using standard ligands like PPh₃ is yielding poor results, screen more specialized ligands. Buchwald ligands such as SPhos and XPhos are excellent starting points for challenging couplings.[1][2]

    • Palladium-to-Ligand Ratio: For monodentate phosphine ligands, a 1:2 to 1:4 Pd:ligand ratio is common to ensure the palladium center is appropriately coordinated.[1]

Reaction Conditions: The Supporting Cast

The base, solvent, and temperature create the environment for the catalytic cycle to proceed efficiently.

Problem: Ineffective Base

  • Cause: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7] The strength and solubility of the base are key factors.

  • Solution:

    • Base Screening: The optimal base is often solvent-dependent.[1] Screen a variety of bases. While strong inorganic bases like K₂CO₃ are common, for sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be more effective and can minimize side reactions like protodeboronation.[1][7]

    • Physical State of the Base: Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[1]

Problem: Poor Solvent Choice

  • Cause: The solvent system must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases (if present).

  • Solution:

    • Solvent Screening: Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with water as a co-solvent.[1][8] For your specific substrate, a polar aprotic solvent like DMF might also be effective.

    • Degassing: As mentioned previously, always use degassed solvents to prevent catalyst oxidation.[1]

Problem: Incorrect Temperature

  • Cause: Suzuki couplings often require heat to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[4][9]

  • Solution:

    • Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial.[1] Monitor the reaction closely for any signs of decomposition. Conversely, if significant side products are observed, lowering the temperature might be necessary.

Competing Side Reactions: The Unwanted Pathways

Problem: Significant Protodeboronation

  • Cause: This is the cleavage of the C-B bond, which destroys the boronic acid. It is often promoted by high temperatures, certain bases, and the presence of water.[3][4]

  • Solution:

    • Use a Boronate Ester: As mentioned, converting the boronic acid to a more stable pinacol ester can significantly reduce protodeboronation.[4]

    • Milder Conditions: Employ lower temperatures and weaker bases.

    • Anhydrous Conditions: While many Suzuki couplings use aqueous bases, if protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ might be beneficial.

    • Excess Boronic Acid: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to compensate for some loss to this side reaction.[4]

Problem: Homocoupling of the Boronic Acid

  • Cause: The boronic acid can couple with itself, especially in the presence of oxygen, which can oxidize the active Pd(0) catalyst.[4]

  • Solution:

    • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure thorough degassing of all reagents and maintain a strict inert atmosphere.[4]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or an efficient pre-catalyst can minimize side reactions initiated by residual Pd(II) species.[1]

Experimental Protocols

Protocol 1: General Screening Procedure for Optimization

This protocol provides a framework for systematically screening catalysts, ligands, bases, and solvents.

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times.[3]

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source and the ligand (if separate). Add the catalyst system to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Example Screening Table

Summarize your screening results in a table for easy comparison.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100Low
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110Enter Yield
3XPhos Pd G3 (2)-Cs₂CO₃ (2)THF80Enter Yield
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF100Enter Yield

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Catalyst 1. Catalyst System Issues? Start->Catalyst Conditions 2. Suboptimal Conditions? Catalyst->Conditions No InactivePd Inactive Pd(0) Species (Oxidation/Coordination) Catalyst->InactivePd Yes BadLigand Inappropriate Ligand Choice Catalyst->BadLigand Yes SideReactions 3. Competing Side Reactions? Conditions->SideReactions No BadBase Ineffective Base Conditions->BadBase Yes BadSolvent Poor Solvent Choice Conditions->BadSolvent Yes BadTemp Incorrect Temperature Conditions->BadTemp Yes Protodeboronation Protodeboronation SideReactions->Protodeboronation Yes Homocoupling Boronic Acid Homocoupling SideReactions->Homocoupling Yes Sol_Catalyst Solution: - Rigorous Degassing - Use Fresh/Pre-Catalyst - Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) InactivePd->Sol_Catalyst BadLigand->Sol_Catalyst Sol_Conditions Solution: - Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen Solvents (Dioxane/H₂O, Toluene, THF) - Optimize Temperature (80-110 °C) BadBase->Sol_Conditions BadSolvent->Sol_Conditions BadTemp->Sol_Conditions Sol_SideReactions Solution: - Use Boronic Ester (Pinacol) - Use Excess Boronic Acid (1.2-1.5 eq) - Ensure Rigorous O₂ Exclusion - Use Milder Base/Lower Temp Protodeboronation->Sol_SideReactions Homocoupling->Sol_SideReactions

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

References

  • Grasa, G. A., & Colacot, T. J. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(3), 522–529. [Link]

  • Kuznetsov, V. L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1473. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 130(49), 16498–16499. [Link]

Sources

Optimization

Technical Support Center: Protodeboronation of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the notorious instability of electron-deficient heteroaryl boronic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the notorious instability of electron-deficient heteroaryl boronic acids. (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid presents a unique mechanistic challenge: it is highly susceptible to base-catalyzed protodeboronation (the cleavage of the C–B bond to form a C–H bond), which often outcompetes productive Suzuki-Miyaura transmetalation.

This guide is designed to provide you with a deep mechanistic understanding, field-proven troubleshooting strategies, and self-validating experimental protocols to rescue your cross-coupling yields.

Mechanistic Insight: The Causality of Degradation

To stop protodeboronation, we must first understand the thermodynamic and kinetic forces driving it. The instability of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is governed by two structural features:

  • The 5-Fluoro Substituent: Fluorine is strongly electron-withdrawing via induction (-I effect). This significantly lowers the pKa of the boronic acid, meaning it rapidly converts to the reactive arylboronate anion [ArB(OH)3]- even in weakly basic conditions[1]. Furthermore, the electron-deficient ring stabilizes the transient arylanion character during the C–B bond cleavage[2].

  • The Piperazine Ring: The basic nitrogen atoms can become protonated depending on the pH. A protonated ammonium species acts as an extreme electron-withdrawing group, further accelerating the rate-limiting protonation of the ipso-carbon by water[3].

In standard aqueous basic conditions, the degradation pathway is often orders of magnitude faster than the productive transmetalation pathway.

G BA (3-(4-Ethylpiperazin-1-yl) -5-fluorophenyl)boronic acid Boronate Arylboronate Anion [ArB(OH)3]- BA->Boronate Fast Equilibrium Base Aqueous Base (OH-) Base->Boronate H2O Protonation by H2O (Rate-Limiting) Boronate->H2O Base-Catalyzed Degradation Transmetalation Transmetalation Boronate->Transmetalation Productive Pathway Degradation Protodeboronated Arene (Side Product) H2O->Degradation Pd Pd(II)-ArX Complex Pd->Transmetalation Product Cross-Coupled Product Transmetalation->Product

Mechanistic competition between productive transmetalation and base-catalyzed protodeboronation.

Frequently Asked Questions (FAQs)

Q: Why does my boronic acid degrade completely before the cross-coupling product forms? A: Standard Suzuki conditions (e.g., NaOH or Na2CO3 in aqueous mixtures at 80°C) push the equilibrium entirely toward the arylboronate anion. At elevated temperatures, the activation energy barrier for protonation by water is easily overcome, leading to rapid protodeboronation[2]. If your palladium catalyst activation is slow, the boronic acid will destroy itself before the active Pd(0) species is ready to engage in transmetalation.

Q: Does converting the boronic acid to a pinacol ester (Bpin) solve the problem? A: Not necessarily. While esterification is a common protection strategy, recent kinetic studies reveal that boronic esters can undergo prehydrolytic pathways. Under basic aqueous conditions, the ester hydrolyzes back to the highly unstable boronic acid, which then rapidly degrades[4]. For highly electron-deficient species, direct anhydrous transmetalation or using MIDA boronates for "slow release" is far more effective.

Q: How does the choice of base influence the reaction? A: The rate of protodeboronation is directly proportional to the hydroxide/base concentration and the strength of the base[5]. Switching from a strong base (KOH) to a weaker, anhydrous base (like solid K3PO4 or KF) minimizes the concentration of the reactive boronate intermediate and limits the availability of proton sources (water).

Troubleshooting Guide: Diagnostics & Solutions

Observed IssueRoot Cause Analysis (Causality)Recommended Solution
Complete loss of boronic acid, 0% product The catalyst is activating too slowly, or the base is too strong/aqueous. The boronic acid degrades via the k2 base-catalyzed pathway[3].Switch to a highly active precatalyst (e.g., XPhos Pd G3) that operates at room temperature[6]. Use anhydrous KF or K3PO4 in dry THF.
Inconsistent yields across different scales Exothermic mixing or inconsistent water content in solvents alters the pH-rate profile of degradation[3].Implement a self-validating internal standard (e.g., 1,3,5-trimethoxybenzene) to track mass balance. Strictly control water equivalents.
High levels of homocoupling (Ar-Ar) Oxygen ingress is oxidizing the Pd(II) intermediate, or the transmetalation rate is mismatched with oxidative addition.Degas solvents via 3 freeze-pump-thaw cycles. Use a slight excess (1.5 eq) of the boronic acid, added via syringe pump (slow addition).

Quantitative Benchmarks

To help you benchmark your system, the following table summarizes the kinetic half-lives and expected behaviors of fluorinated and electron-deficient boronic acids under various conditions.

Table 1: Kinetic Half-Lives and Degradation Profiles

Substrate TypeReaction ConditionsApprox. Half-Life ( t1/2​ )Primary Pathway
Electron-Neutral (e.g., Phenylboronic acid)pH 13, 70°C, Aq. Dioxane> 6 monthsBase-catalyzed
Monofluorophenylboronic acidpH 13, 70°C, Aq. Dioxane~ 2.5 HoursBase-catalyzed
Polyfluorophenylboronic acidpH 13, 70°C, Aq. Dioxane< 1 minuteTransient Arylanion[2]
(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid Standard Suzuki (Na2CO3, H2O, 80°C)< 5 minutes Base-catalyzed / Amine-assisted
(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid Optimized (K3PO4, dry THF, 25°C)> 24 hours Suppressed

Validated Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal NMR standard, you can mathematically prove whether a failed reaction was due to protodeboronation (loss of mass balance) or catalyst death (starting materials remain intact).

Workflow Start 1. Reagent Prep (Glovebox) Step1 2. Load Pd-Precatalyst (XPhos Pd G3) Start->Step1 Step2 3. Add Weak Base (Anhydrous K3PO4) Step1->Step2 Step3 4. Solvent Addition (Degassed THF) Step2->Step3 Step4 5. Kinetic Monitoring (ReactIR / HPLC) Step3->Step4

Optimized Schlenk workflow for Suzuki-Miyaura coupling of highly unstable boronic acids.

Protocol: Low-Temperature Suzuki Coupling for Unstable Boronic Acids

Causality Focus: By utilizing a 3rd-generation Buchwald precatalyst, we generate the active Pd(0) species instantaneously at room temperature, allowing transmetalation to outrun the activation energy required for protodeboronation[6].

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl halide (1.0 equiv), (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.5 equiv), and XPhos Pd G3 precatalyst (2–5 mol%).

  • Internal Standard Addition: Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. (Self-Validation: This inert compound will not participate in the reaction. Post-reaction NMR integration against this standard will definitively quantify the exact percentage of boronic acid that underwent protodeboronation versus productive coupling).

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 equiv). Avoid aqueous solutions to starve the protodeboronation pathway of its rate-limiting proton source.

  • Solvent Addition: Inject anhydrous, rigorously degassed THF (0.2 M relative to aryl halide).

  • Reaction Execution: Stir vigorously at 25°C (Room Temperature). Do not heat. The reaction should reach completion within 30–60 minutes.

  • Quench and Analysis: Quench with a minimal amount of water, extract with EtOAc, and immediately take a crude 1H-NMR aliquot. Compare the integration of the protodeboronated side-product (1-ethyl-4-(3-fluorophenyl)piperazine) against the internal standard.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Title: Protodeboronation of (Hetero)
  • Source: mit.
  • Title: Base-catalyzed Aryl-B(OH)

Sources

Troubleshooting

Side reactions of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of highly functionalized boronic acids in cross-coupling workflows.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of highly functionalized boronic acids in cross-coupling workflows. The molecule —(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid —is a classic "troublemaker" substrate. It combines an electron-withdrawing halogen, a basic tertiary amine, and a sensitive boronic acid moiety into a single framework.

To master this substrate, we must move beyond empirical trial-and-error and understand the causality of its side reactions. Below is our comprehensive troubleshooting guide, designed to help you build self-validating experimental systems.

Mechanistic Overview of Substrate Instability

Before adjusting equivalents or swapping catalysts, we must map the inherent vulnerabilities of the molecule.

MechanisticPathways Core (3-(4-Ethylpiperazin-1-yl) -5-fluorophenyl)boronic acid Proto Protodeboronation (Ar-H Formation) Core->Proto Base, H2O (F-atom inductive effect) Homo Oxidative Homocoupling (Ar-Ar Dimerization) Core->Homo O2, Pd(II) species Poison Catalyst Deactivation (Pd-Amine Chelation) Core->Poison Free piperazine N lone pair Borox Boroxine Trimerization (Anhydride Formation) Core->Borox Thermal dehydration

Mechanistic pathways of primary side reactions for the functionalized fluorophenylboronic acid.

Troubleshooting FAQs: Causality & Correction

Q: Why am I observing massive protodeboronation (Ar-H) instead of the desired cross-coupled product? A: This is a direct consequence of the molecule's electronic landscape. The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boronic acid, driving the rapid formation of the boronate anion [ArB(OH)3]- under basic Suzuki-Miyaura conditions. This intermediate is highly susceptible to rate-limiting C-B bond heterolysis, leading to protodeboronation[1].

Causality F_atom Meta-Fluoro Group (Inductive Withdrawal) Acidity Increased Boron Lewis Acidity F_atom->Acidity Boronate Rapid Boronate Complex Formation Acidity->Boronate Cleavage Rate-Limiting C-B Bond Heterolysis Boronate->Cleavage Product Protodeboronated Arene (Ar-H) Cleavage->Product

Causal chain of base-catalyzed protodeboronation driven by the meta-fluoro substituent.

Correction: Shift away from strong aqueous bases (like NaOH or Na2CO3) to weaker, anhydrous bases (like K3PO4) and utilize a fast-transmetalating precatalyst system (e.g., Buchwald's XPhos Pd G3) to ensure the catalytic cycle outcompetes the degradation pathway[2].

Q: My catalytic cycle seems to stall completely, and I suspect the piperazine moiety is responsible. How do I prevent catalyst poisoning? A: The 4-ethylpiperazin-1-yl group contains a highly basic tertiary amine. The nitrogen lone pair acts as a strong Lewis base, coordinating to the electrophilic Pd(II) intermediates in the catalytic cycle. This competitive chelation blocks the open coordination sites required for oxidative addition and transmetalation, effectively poisoning the catalyst. Correction: Pre-treat the boronic acid with a stoichiometric amount of HCl to form the piperazinium hydrochloride salt prior to the reaction. Protonating the amine sequesters the lone pair, eliminating its ability to coordinate with palladium.

Q: LC-MS analysis reveals a significant mass corresponding to a biphenyl dimer. How do I suppress this homocoupling side reaction? A: Oxidative homocoupling is triggered by the presence of trace oxygen, which oxidizes Pd(0) to Pd(II) complexes that lack the aryl halide ligand. These Pd(II) species undergo dual transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the dimer[3]. Correction: Implement rigorous Schlenk techniques. Sparge all solvents with Argon for at least 30 minutes prior to use.

Q: My reaction stoichiometry is consistently off, and the NMR of the starting material shows broad, shifting peaks. What is happening? A: Boronic acids exist in a dynamic thermodynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines. Because this substrate contains a basic amine and an acidic boronic acid, it can form complex intermolecular networks that drive dehydration. This alters the effective molecular weight of your solid powder. Correction: Intentionally drive the equilibrium to the pinacol ester (Bpin) using pinacol and MgSO4 before setting up the cross-coupling. Bpin esters are structurally locked and provide precise stoichiometry for transmetalation[4].

Standard Operating Protocol: Self-Validating Suzuki-Miyaura Workflow

To successfully couple this molecule, we must employ a "salt-masking" technique combined with rapid transmetalation kinetics. This protocol is designed as a self-validating system, meaning each step has a measurable checkpoint to ensure the causality of failure is eliminated before proceeding.

Workflow Step1 1. Amine Masking (Form piperazinium HCl salt) Step2 2. Rigorous Degassing (Sparging with Argon) Step1->Step2 Step3 3. Precatalyst Assembly (Use XPhos Pd G3) Step2->Step3 Step4 4. Kinetic Coupling (40°C, Anhydrous K3PO4) Step3->Step4 Step5 5. Quench & Free-Basing (Aqueous NaHCO3 wash) Step4->Step5

Optimized step-by-step Suzuki-Miyaura workflow to mitigate side reactions.

Step-by-Step Methodology:

  • Amine Masking: Dissolve 1.0 eq of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid in anhydrous THF. Add 1.05 eq of 1M HCl in ethereal solution dropwise at 0°C. Stir for 15 mins, then evaporate to yield the piperazinium hydrochloride salt.

    • Validation Checkpoint: 1H NMR analysis of the isolated salt must show a distinct downfield shift of the piperazine CH2 protons, confirming complete protonation and masking of the amine.

  • System Degassing: Charge a Schlenk flask with the boronic acid salt (1.2 eq), the aryl halide (1.0 eq), XPhos Pd G3 precatalyst (2 mol%), and anhydrous K3PO4 (3.0 eq). Evacuate and backfill with Argon (3x).

  • Solvent Introduction: Add a rigorously degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) via syringe.

  • Kinetic Coupling: Heat the reaction to 40°C. Do not exceed this temperature, as thermal energy exponentially increases the rate of protodeboronation. The use of XPhos Pd G3 ensures rapid generation of the active L1Pd(0) species, outcompeting C-B cleavage[2].

    • Validation Checkpoint: Extract a 10 µL aliquot at 30 minutes. LC-MS should show <5% Ar-H mass, validating that the fast-transmetalation kinetics are successfully outcompeting the protodeboronation pathway.

  • Reaction Quench & Free-Basing: After 2 hours, cool to room temperature. Quench with saturated aqueous NaHCO3 to neutralize the piperazinium salt back to the free amine, then extract with EtOAc.

Quantitative Data & Mitigation Matrix

Side ReactionPrimary TriggerTypical Yield LossMitigation StrategyPost-Mitigation Yield Recovery
Protodeboronation Strong aqueous base, High heat40 - 70%Anhydrous K3PO4, XPhos Pd G3 at 40°C+50%
Catalyst Poisoning Free piperazine lone pair30 - 90%Pre-form HCl salt, use bulky ligands+60%
Homocoupling Trace O2, Pd(II) accumulation10 - 25%Rigorous Argon sparging, active Pd(0)+20%
Boroxine Formation Dehydration during storage5 - 15%Convert to Bpin ester or adjust equivalents+10%

References[1] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHd1a7TRmBLWR8B-MhHK-KyFJGJK2m_SgWG_O_uSOT5u8ey0k9Iwn3NQmVIp1pmTmlBbMmF0LXiNSsWi4g1_GYj9N-gWmeYRX_jVuRxl0s_reFsBC2GxRUClGMjh3S9F3iTkX8chllVDKikUD3UMR80f_ZZe4txRVNPk0XMf8sxGwhBMQzCpjsh5bUicD-4xQTsMIKAk0d9Rvg2q32eDuRgw==[2] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKRC7tIkwQ2RV5rteWTefbyAKIGBjErWDtOXv6NyYKYDU9ax2bLp43AfSS6ii0aTt1zI45BgbFjFRAsigBCvskE-XiQjCuPbrmuc3zgIbXtRU9O7fg0KIzwhTsbkXErAP6fn0F5f_406Bm9DDsMJFWO_RqSRZbsUCwSY0cRcVJ7Dspy3EyXpX5hoiuBbYKcA==[4] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKptfTivw47nt7czWoesOaP4DRKkbEF8xRwPy3YN0Z10Tei8JWqrXsG3LOhnIC58EYbMskGqH3qnCXlJqKHGxEapb0yVbPSfEBwMsymIStmgAv0KIVsctfw77pgFyXTDaJAzQuS73qxA==[3] Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu2SwWKcJtSQ_DJ6CBrJATorwMOmwVwToJXWBf6u_Ee9vrt62A4qecDIpuQGp92ED1UgxJgW_2gbx5EA69zOtYWj6Df7tf7BzHr4_5sZpxa6gK7hoy02pjo8dwBNVKefHRM-GUVA==

Sources

Optimization

Technical Support Center: Analytical Strategies for (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for monitoring reactions involving (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for monitoring reactions involving (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers and troubleshooting for the common analytical challenges encountered during synthesis and process development. As your application scientist, my goal is to explain not just the how, but the why, grounding our methods in solid scientific principles to ensure your results are robust and reliable.

Part 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the consumption of starting materials and the formation of products in reactions involving boronic acids.[1] Its versatility allows for the separation and quantification of a wide array of components in a reaction mixture.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for developing an HPLC method for (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid and its related reaction species?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. Boronic acids can be challenging due to their unique chemical properties, but a systematic approach to method development can yield excellent results.[1]

The key is to control the ionization state of the analytes. The piperazine moiety in your molecule is basic, while the boronic acid group is acidic (pKa ~8-10).[1] Operating at a low pH (e.g., pH 2-3) protonates the piperazine, making it more polar, while keeping the boronic acid group neutral. This generally leads to better retention and peak shape on a C18 column.[1]

Here is a robust starting method:

ParameterRecommended ConditionRationale & Expert Insights
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle sizeA standard C18 provides a good balance of hydrophobicity. For polar starting materials or impurities, consider an AQ-type C18 or a polar-embedded phase.[1]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterFormic acid is MS-friendly. TFA can improve peak shape for basic compounds but may cause ion suppression in LC-MS. Low pH ensures the boronic acid is neutral and the piperazine is protonated, aiding retention and peak symmetry.[1]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and may be better for resolving certain impurities.[1]
Gradient 5% to 95% B over 10-20 minutesA broad gradient is essential for initial screening to ensure all components, from polar starting materials to nonpolar products, are eluted.[1]
Flow Rate 0.3-0.5 mL/min (2.1 mm i.d.) or 1.0 mL/min (4.6 mm i.d.)Standard flow rates for these column dimensions.
Column Temp. 30-40 °CElevated temperatures can improve peak efficiency and reduce mobile phase viscosity, but be mindful of potential on-column degradation for sensitive molecules.
Detection UV/PDA at 254 nm or a wavelength of maximum absorbancePhenylboronic acids have UV absorbance. A Photo-Diode Array (PDA) detector is invaluable for checking peak purity and identifying components based on their UV spectra.

Q2: How do I prepare my reaction samples for HPLC analysis?

A2: Proper sample preparation is critical to protect your column and ensure accurate quantification.

  • Quench the Reaction: Stop the reaction at your desired time point. This can be done by cooling or adding a quenching agent.

  • Dilute: Dilute a small, known volume of the reaction mixture (e.g., 10 µL) into a larger volume of a suitable solvent (e.g., 990 µL of 50:50 Acetonitrile:Water). This prevents column overload and ensures the sample solvent is compatible with the mobile phase.

  • Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the column or instrument.[2]

Troubleshooting Guide - HPLC

Issue: My peak for the boronic acid is tailing or fronting.

Peak tailing is a common issue with boronic acids, often due to interactions with free silanol groups on the silica-based column packing.[3]

Caption: Workflow for troubleshooting HPLC peak tailing.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of tailing for basic compounds like yours (due to the piperazine). Ionized silanols on the column's stationary phase can interact with the protonated amine.[3]

    • Solution: Lower the mobile phase pH with an additive like TFA. The excess protons saturate the silanol groups, minimizing these secondary interactions. Alternatively, use a modern, highly end-capped column designed to have minimal surface silanol activity.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2]

    • Solution: Dilute your sample further and reinject. If the peak shape improves, overload was the issue.[2]

  • Column Contamination or Degradation: Buildup of strongly retained impurities can create active sites that cause tailing.[4]

    • Solution: Flush the column with a strong solvent. If that fails, replace the column and always use a guard column to protect the analytical column.[5]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

LC-MS is indispensable for confirming the identity of reaction components and detecting low-level impurities. It provides molecular weight information that UV detection cannot.

Frequently Asked Questions (FAQs) - LC-MS

Q1: Which ionization mode is best for (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid?

A1: Your compound has a basic nitrogen in the piperazine ring, which is easily protonated. Therefore, positive-ion electrospray ionization (ESI+) is the ideal choice. You will primarily observe the protonated molecule, [M+H]⁺.

Q2: I am having trouble getting a stable signal. What are some optimization tips?

A2: Boronic acids can be tricky. They can form dimers or trimers (boroxines), especially at high concentrations or in the absence of water, which complicates mass spectra.[6]

  • Use a Volatile Buffer: Switch from non-volatile buffers (like phosphate) to MS-friendly volatile buffers like ammonium formate or ammonium acetate in your mobile phase.[7] A concentration of 5-10 mM is a good starting point.[6]

  • Optimize Source Parameters: Carefully optimize the ESI source parameters, including capillary voltage, gas flow (nebulizer), and drying gas temperature. Start with the instrument manufacturer's recommended settings and adjust systematically.

  • Consider Derivatization for Trace Analysis: For quantifying very low levels of residual boronic acid, derivatization can significantly enhance sensitivity. Reacting the boronic acid with a reagent like N-methyliminodiacetic acid (MIDA) creates a stable boronate ester with much better ionization efficiency.[8]

Troubleshooting Guide - LC-MS

Issue: I see multiple peaks in my mass spectrum for a single chromatographic peak (e.g., adducts, boroxines).

This is common with boronic acids and can complicate quantification.

Caption: Decision tree for simplifying complex mass spectra.

Potential Causes & Solutions:

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is more prevalent at high concentrations and in organic solvents.[6]

    • Solution: Ensure your mobile phase has sufficient aqueous content to keep the boronic acid hydrolyzed. Diluting the sample before injection also helps shift the equilibrium away from the boroxine.[6]

  • Solvent Adducts: You may see adducts with mobile phase components like acetonitrile ([M+ACN+H]⁺).

    • Solution: This is often unavoidable but can be minimized by optimizing source conditions (e.g., increasing drying gas temperature). For quantification, ensure you are consistently integrating the same ion (ideally [M+H]⁺) across all standards and samples.

  • Salt Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common if glassware is not scrupulously clean or if salts are present in the sample or mobile phase.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Ensure all vials and glassware are thoroughly cleaned.

Part 3: NMR Spectroscopy for In-Situ, Real-Time Monitoring

For a deeper mechanistic understanding, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool, allowing for direct observation of the reaction mixture without chromatographic separation.

Frequently Asked Questions (FAQs) - NMR

Q1: Can I use NMR to monitor my reaction in real-time?

A1: Absolutely. Your molecule contains two excellent NMR handles: ¹⁹F and ¹¹B.

  • ¹⁹F NMR: The single fluorine atom on the phenyl ring provides a clean, sensitive probe. The chemical shift of the fluorine will be highly sensitive to changes in the molecule's electronic environment. As the boronic acid is converted to product, you will see the signal for the starting material decrease and a new signal for the product appear. This is often the cleanest and most straightforward way to monitor the reaction.[9]

  • ¹¹B NMR: This technique directly observes the boron atom. A key advantage is its ability to distinguish between the sp²-hybridized boronic acid starting material and the sp³-hybridized boronate ester intermediates or products.[10][11] This provides direct mechanistic insight.

Q2: What is a basic protocol for setting up a reaction monitoring experiment by ¹⁹F NMR?

A2:

  • Prepare a Stock Solution: Create a stock solution of a stable, fluorinated internal standard (e.g., trifluorotoluene) in the deuterated solvent you will use for the reaction.

  • Set up the Reaction: In an NMR tube, combine your starting materials, catalyst, and base in the deuterated solvent. Add a known amount of the internal standard stock solution.

  • Acquire Initial Spectrum (t=0): Take an initial ¹⁹F NMR spectrum before initiating the reaction (e.g., before heating or adding the final reagent).

  • Initiate and Monitor: Start the reaction and acquire spectra at regular intervals (e.g., every 15-30 minutes).

  • Process Data: Integrate the signal for your starting material, product, and the internal standard at each time point. The relative integration allows you to calculate the percent conversion over time.

Troubleshooting Guide - NMR

Issue: My ¹¹B NMR signals are very broad, making integration difficult.

Potential Causes & Solutions:

  • Quadrupolar Relaxation: Boron-11 is a quadrupolar nucleus (I = 3/2), which means it has a non-spherical charge distribution. This leads to an efficient relaxation mechanism that naturally results in broader lines compared to spin-1/2 nuclei like ¹H or ¹⁹F.[10]

    • Solution: While some broadness is inherent, it can be minimized by acquiring at a higher temperature (if the reaction allows), which can sharpen signals. Ensure the spectrometer is properly shimmed.

  • Chemical Exchange: If the boronic acid is involved in a rapid equilibrium (e.g., with a diol or solvent molecules), this chemical exchange can broaden the observed signal.

    • Solution: Acquiring the spectrum at a lower temperature can sometimes slow the exchange enough to sharpen the signals for the individual species.

Part 4: Process Analytical Technology (PAT) for Advanced Manufacturing

For professionals in drug development and manufacturing, PAT provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements to ensure final product quality.[12]

Q1: How can PAT be applied to reactions involving this boronic acid?

A1: Instead of taking discrete samples for offline analysis (HPLC, NMR), PAT involves using in-situ probes that are inserted directly into the reactor.[13]

  • FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of key species in real-time.[14] For example, an FTIR probe could track the disappearance of a key vibrational band from a starting material and the appearance of a band from the product, providing a continuous reaction profile. This allows for precise determination of reaction endpoints and can detect process deviations instantly.[15]

This real-time data can be used to build process understanding and implement feedback control loops, leading to more consistent and efficient manufacturing processes.[13][14]

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry (RSC Publishing).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. Magritek.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC. Osaka Soda.
  • Abnormal Peak Shapes. Shimadzu.
  • HPLC Troubleshooting Guide. SepServ.
  • How do I get boronic acid ionization on LCMS?.
  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed.
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
  • Process Analytical Technology: Enhancing Pharma Development. LinkedIn.
  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

Comparing (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid with other isomers

Title: Comparative Guide: (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid vs. Structural Isomers Executive Summary The integration of a piperazine moiety into an arylboronic acid scaffold is a cornerstone strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid vs. Structural Isomers

Executive Summary The integration of a piperazine moiety into an arylboronic acid scaffold is a cornerstone strategy in medicinal chemistry, enabling the rapid synthesis of complex, drug-like molecules via palladium-catalyzed cross-coupling. (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid represents a highly versatile building block[1]. This guide objectively compares its physicochemical properties, reactivity, and pharmacological utility against its structural isomers, specifically focusing on N-alkyl variations (methyl vs. ethyl) and positional isomerism (ortho/meta/para arrangements).

Structural and Physicochemical Comparison

The spatial arrangement of the fluorine atom and the piperazine ring dictates both the electronic environment of the boronic acid and the molecule's overall conformation, which is critical for target binding.

  • (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid: The meta-fluoro substitution exerts a strong electron-withdrawing inductive effect (-I), increasing the Lewis acidity of the boron atom. The ethyl group provides slightly higher lipophilicity compared to a methyl group, filling larger hydrophobic pockets.

  • (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid: A close analogue where the terminal ethyl is replaced by a methyl group[2]. This subtle change primarily affects the pKa of the basic nitrogen and reduces steric bulk, which can be critical for receptor pocket accommodation.

  • (4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl)boronic acid: A positional isomer where the piperazine is para to the boronic acid and ortho to the fluorine. The para-nitrogen donates electron density (+M effect) into the aromatic ring, counteracting the fluorine's inductive effect at the boron center, thereby altering transmetalation kinetics.

Table 1: Comparative Physicochemical Properties

CompoundSubstitution PatternN-Alkyl GroupPredicted LogPBoronic Acid Lewis AciditySteric Hindrance (Coupling)
(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid 3-piperazine, 5-fluoroEthyl~1.8HighLow
(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid 3-piperazine, 5-fluoroMethyl~1.3HighLow
(4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl)boronic acid 4-piperazine, 3-fluoroEthyl~1.8ModerateModerate (ortho-F)

Impact on Suzuki-Miyaura Cross-Coupling Efficiency

In Suzuki-Miyaura reactions, the rate-limiting step is often transmetalation, which requires the formation of a reactive boronate species[3]. The electron-withdrawing nature of the meta-fluorine in (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid accelerates the formation of the crucial hydroxyboronate intermediate compared to electron-rich para-piperazine isomers.

Furthermore, the basic piperazine nitrogen can coordinate with the palladium catalyst, potentially poisoning it. The N-ethyl group provides slightly more steric shielding around this basic nitrogen than the N-methyl isomer, subtly reducing unwanted Pd-coordination and improving overall catalytic turnover.

SuzukiCycle A Pd(0) Catalyst Activation B Oxidative Addition (Aryl Halide) A->B C Base Exchange (Na2CO3) B->C D Transmetalation (Boronic Acid) C->D Accelerated by meta-F inductive effect E Reductive Elimination (Cross-Coupled Product) D->E E->A Regeneration of Pd(0)

Caption: Suzuki-Miyaura catalytic cycle highlighting the transmetalation step influenced by the fluoro group.

Table 2: Comparative Suzuki-Miyaura Coupling Efficiency (Model System: Coupling with 2-Bromopyridine)

Boronic Acid IsomerCatalyst SystemBase / SolventTemp / TimeYield (%)
3-(4-Ethylpiperazin-1-yl)-5-fluoro PdCl2(dppf)Na2CO3 / DME120°C (MW), 15 min88%
3-Fluoro-5-(4-methylpiperazin-1-yl) PdCl2(dppf)Na2CO3 / DME120°C (MW), 15 min85%
4-(4-Ethylpiperazin-1-yl)-3-fluoro PdCl2(dppf)Na2CO3 / DME120°C (MW), 25 min72%

Pharmacological Implications: Receptor Binding & Kinase Inhibition

The piperazine ring is a ubiquitous scaffold in neuroactive and oncological agents. Positional isomerism drastically impacts receptor affinity. For instance, in serotonin (5-HT1A) receptor ligands, meta-substituted arylpiperazines frequently exhibit superior binding affinity compared to their ortho or para counterparts due to optimal alignment within the hydrophobic binding pocket.

The choice between an N-methyl and N-ethyl substituent alters the ligand's interaction with the receptor's aspartate residue via the protonated basic nitrogen. The N-ethyl group can fill a slightly larger hydrophobic cavity, which may increase selectivity for specific kinase hinges or GPCR allosteric sites.

SignalingPathway L Piperazine Isomer R 5-HT1A Receptor L->R Affinity dictated by meta-position G Gi/o Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP

Caption: Downstream signaling cascade following 5-HT1A receptor activation by a meta-arylpiperazine.

Self-Validating Experimental Protocols

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling

Objective: To couple (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid with an aryl bromide while minimizing protodeboronation. Causality & Validation: We utilize a biphasic DME/aqueous Na2CO3 system. DME provides excellent solubility for the boronic acid, while the aqueous base is necessary to form the reactive boronate complex. Microwave irradiation ensures rapid heating, outcompeting the degradation pathway of the boronic acid[3].

  • Preparation: In a microwave-safe vial, dissolve the aryl bromide (1.0 eq, 0.5 mmol) and (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 eq, 0.6 mmol) in 1,2-dimethoxyethane (DME, 3.0 mL).

  • Base Addition: Add 2M aqueous Na2CO3 (1.5 mL).

  • Degassing: Bubble nitrogen gas through the biphasic mixture for 5 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Introduction: Add PdCl2(dppf)·CH2Cl2 (0.05 eq, 0.025 mmol). Seal the vial under nitrogen.

  • Reaction: Heat the mixture in a microwave reactor at 120 °C for 15 minutes.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL). Extract the aqueous layer once with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to isolate the coupled product.

Protocol B: In Vitro Receptor Binding Assay (Validation of Isomer Affinity)

Objective: Determine the Ki of the synthesized piperazine derivatives. Causality & Validation: Using a radioligand displacement assay ensures competitive binding is accurately quantified. A homologous series of isomers must be tested simultaneously to eliminate inter-assay variability.

  • Membrane Preparation: Harvest cells expressing the target receptor (e.g., 5-HT1A) and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [3H]-8-OH-DPAT at Kd concentration), and 100 µL of membrane suspension.

  • Equilibration: Incubate at 25 °C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

References

  • (3-fluoro-5-(4-Methylpiperazin-1-yl)phenyl)boronic acid Source: NextSDS URL:[Link]

  • Discovery of Potent and Selective RSK Inhibitors as Biological Probes Source: ACS Publications URL:[Link]

Sources

Comparative

Reactivity Dynamics: Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Cross-Coupling

Phenylboronic acids are foundational reagents in Suzuki-Miyaura cross-coupling, drug discovery, and materials science. However, the introduction of fluorine substituents—highly desirable for modulating pharmacokinetics a...

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Author: BenchChem Technical Support Team. Date: March 2026

Phenylboronic acids are foundational reagents in Suzuki-Miyaura cross-coupling, drug discovery, and materials science. However, the introduction of fluorine substituents—highly desirable for modulating pharmacokinetics and metabolic stability—drastically alters the reactivity profile of the boronic acid center[1]. As an Application Scientist, understanding the mechanistic divergence between fluorinated and non-fluorinated derivatives is critical for optimizing reaction yields and preventing reagent degradation.

Mechanistic Divergence: Transmetalation vs. Protodeboronation

The reactivity of arylboronic acids is governed by their Lewis acidity, which dictates the equilibrium of boronate anion formation ([ArB(OH)3]-) in basic media. The boronate anion is the active pre-transmetalation species required for the Suzuki-Miyaura catalytic cycle.

  • Non-Fluorinated (e.g., Phenylboronic acid): With a pKa of approximately 8.8[2], unsubstituted phenylboronic acid requires moderately strong basic conditions to form the boronate anion. Once formed, the C–B bond remains relatively stable, allowing transmetalation to proceed efficiently without significant degradation.

  • Fluorinated (e.g., Pentafluorophenylboronic acid): Fluorine's strong inductive electron-withdrawing effect (-I) significantly increases the Lewis acidity of the boron atom, dropping the pKa to below 7.0[1]. While this accelerates boronate formation, the electron withdrawal simultaneously weakens the C–B bond. This makes the ipso-carbon highly susceptible to base-catalyzed hydrolysis, leading to rapid protodeboronation (yielding fluorobenzene and boric acid)[3]. Ortho-fluorine substituents exacerbate this effect through proximity and potential intramolecular interactions[4].

Reactivity Start Phenylboronic Acid Derivatives NonF Non-Fluorinated (e.g., PhB(OH)2) Start->NonF FSub Polyfluorinated (e.g., C6F5B(OH)2) Start->FSub pKa1 Higher pKa (~8.8) Lower Lewis Acidity NonF->pKa1 pKa2 Lower pKa (<7.0) High Lewis Acidity FSub->pKa2 Trans1 Standard Transmetalation Rate pKa1->Trans1 Proto1 Stable in Base (Long Half-life) pKa1->Proto1 Trans2 Accelerated Boronate Formation pKa2->Trans2 Proto2 Rapid Protodeboronation (Half-life < 0.2 s) pKa2->Proto2

Divergent reactivity pathways of fluorinated vs. non-fluorinated phenylboronic acids.

Quantitative Comparison

To objectively compare performance, we must look at the kinetic stability of these compounds in basic aqueous media (typical Suzuki conditions). Highly fluorinated boronic acids can exhibit half-lives of less than a second, completely outcompeting the productive transmetalation pathway if conditions are not strictly controlled[5].

Boronic Acid DerivativepKaRelative Lewis AcidityProtodeboronation Half-Life (Basic Media)Cross-Coupling Efficiency (Standard Aqueous Base)
Phenylboronic acid ~8.8Low> WeeksExcellent
4-Fluorophenylboronic acid 8.77ModerateDaysGood
2,6-Difluorophenylboronic acid ~7.0High~20 min (pH 11)Poor
Pentafluorophenylboronic acid < 6.5Very High< 0.12 s (300 K)Very Poor

Data synthesized from kinetic studies by Lloyd-Jones et al. and standard chemical databases[2][5][6].

Experimental Workflows & Protocols

To harness the potential of fluorinated phenylboronic acids, researchers must either accurately quantify their degradation rates to adjust stoichiometry or modify the coupling conditions entirely to favor transmetalation.

Workflow 1: Stopped-Flow 19F NMR for Ultra-Fast Protodeboronation Kinetics

Standard NMR techniques suffer from deadtimes that obscure the degradation of highly reactive polyfluorinated boronic acids. The following self-validating protocol utilizes stopped-flow 19F NMR to capture sub-second kinetics[5].

Workflow Step1 Prepare Solutions (Boronic Acid + Base) Step2 Stopped-Flow Mixing (1-2 mL/s) Step1->Step2 Step3 19F NMR Acquisition (Interleaved Shots) Step2->Step3 Step4 Kinetic Modeling (k_obs determination) Step3->Step4

Stopped-flow 19F NMR workflow for measuring ultra-fast protodeboronation kinetics.

Step-by-Step Methodology:

  • Solution Preparation: Prepare Solution A containing the fluorinated boronic acid (e.g., 50 mM in 50% aq. 1,4-dioxane) and Solution B containing the base (e.g., KOH or carbonate buffer) to achieve the desired pH.

  • Rapid Mixing: Utilize a stopped-flow apparatus integrated with an NMR spectrometer. Inject the solutions at a high flow rate (1–2 mL/s) to achieve a phenomenological deadtime of ~0.15–0.22 seconds.

  • Data Acquisition: Apply a 90° pulse angle to maximize 19F sensitivity. Because the reaction may be >97% complete in 0.6 seconds (as seen with pentafluorophenylboronic acid at 300 K), use an interleaved shot technique to capture single data points across multiple rapid injections.

  • Kinetic Modeling: Plot the decay of the Ar–B 19F signal against the rise of the Ar–H product signal. Extract the pseudo-first-order rate constant ( kobs​ ) to determine the half-life and inform the necessary equivalents for cross-coupling.

Workflow 2: Optimized Suzuki-Miyaura Coupling for Polyfluorinated Substrates

To outcompete the rapid protodeboronation of fluorinated substrates, the transmetalation rate must be maximized while minimizing hydrolytic conditions[6].

Step-by-Step Methodology:

  • Catalyst Selection: Employ a highly active, electron-rich palladium precatalyst system (e.g., Pd(OAc)2 with RuPhos or SPhos) to accelerate oxidative addition and transmetalation.

  • Anhydrous Conditions: Strictly avoid aqueous bases. Utilize anhydrous solvents (e.g., dry DMF or toluene) to eliminate the water necessary for the hydrolytic protodeboronation pathway.

  • Base Optimization: Substitute strong hydroxide/carbonate bases with mild, anhydrous fluoride salts (e.g., CsF or Ag2O). Fluoride acts as an excellent activator for the boron center without providing the protons needed for deboronation.

  • Stoichiometric Adjustment: Even under optimized conditions, some degradation is inevitable. Use a 1.5 to 2.0 molar excess of the fluorinated phenylboronic acid relative to the aryl halide.

  • Temperature Control: Run the reaction at the lowest temperature permitted by the catalyst (e.g., 50–60 °C). Protodeboronation is highly temperature-dependent; lowering the thermal energy disproportionately slows the degradation pathway compared to the metal-catalyzed cross-coupling.

Conclusion

The integration of fluorinated phenylboronic acids into synthetic pipelines requires a paradigm shift from standard coupling protocols. By understanding the causality between fluorine's electron-withdrawing nature, increased Lewis acidity, and accelerated protodeboronation, scientists can rationally design reaction conditions—such as anhydrous environments and stopped-flow kinetic profiling—to achieve high-yielding transformations.

Sources

Validation

Spectroscopic analysis to confirm the structure of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid derivatives

Advanced Spectroscopic Profiling: Structural Confirmation of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic Acid Derivatives As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Profiling: Structural Confirmation of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic Acid Derivatives

As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter in drug discovery is the unambiguous structural confirmation of complex heteroaryl boronic acids. The compound (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is a highly versatile building block used in Suzuki-Miyaura cross-coupling and the design of targeted kinase inhibitors. However, its structural features—a Lewis acidic boronic acid, a Lewis basic piperazine ring, and an electron-withdrawing fluorine atom—create a "perfect storm" of spectroscopic ambiguity when using standard analytical techniques.

This guide objectively compares standard analytical approaches against advanced multi-nuclear spectroscopic workflows, providing the mechanistic causality and self-validating protocols required to confidently confirm the structure of these complex derivatives.

The Analytical Challenge: Why Standard Methods Fail

In routine synthetic workflows, chemists rely heavily on 1 H NMR (typically in CDCl 3​ ) and low-resolution LC-MS to confirm product identity. For (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid, this standard approach frequently yields uninterpretable data due to three interconnected phenomena:

  • Boroxine Trimerization: Phenylboronic acids spontaneously undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. In solution, the equilibrium between the monomeric acid and the boroxine trimer results in multiple, overlapping sets of signals and severe baseline broadening 1[1].

  • B–N Dative Bonding: The basic nitrogen of the ethylpiperazine ring can interact with the empty p-orbital of the boron atom. This forms a zwitterionic complex, shifting the boron hybridization from sp2 to sp3 . This dynamic folding further complicates the 1 H and 13 C spectra2[2].

  • Quadrupolar Relaxation: Boron possesses two NMR-active isotopes ( 11 B, spin 3/2; 10 B, spin 3). The quadrupolar moment of these nuclei causes rapid relaxation, which broadens the signals of adjacent carbons and protons, often making the carbon attached to the boron invisible in standard 13 C NMR.

Equilibria Monomer Free Boronic Acid (sp2 Boron, ~28 ppm) Boroxine Boroxine Trimer (Dehydrated, Broad NMR) Monomer->Boroxine -H2O (Heat/Vacuum) Zwitterion B-N Dative Complex (sp3 Boron, ~5 ppm) Monomer->Zwitterion Aprotic Solvent

Figure 1: Dynamic equilibria of piperazinyl-phenylboronic acids complicating standard NMR analysis.

Comparative Overview: Standard vs. Advanced Approaches

To overcome these challenges, we must transition from a passive observation strategy to an active, self-validating analytical system .

Table 1: Comparison of Analytical Workflows

FeatureStandard ApproachAdvanced Multi-Nuclear Approach
Techniques 1 H NMR (CDCl 3​ ), Low-Res LC-MS 1 H, 13 C, 19 F, 11 B NMR (CD 3​ OD), HRMS
Boroxine Interference High (Broad, overlapping multiplets)Eliminated (Protic solvent forces monomer)
B-N Dative Bond Promotes zwitterion formationMonitored via 11 B NMR shifts ( sp2 vs sp3 )
Fluorine Utility Ignored 19 F NMR provides a pristine, decoupled singlet
Structural Confidence Low (Often misidentified as impure)Absolute (Self-validating through derivatization)

Experimental Workflow & Self-Validating Protocols

The advanced workflow relies on multi-nuclear NMR to probe different parts of the molecule independently. Because the dynamic equilibria cannot always be suppressed, we employ a self-validating loop : we analyze the free acid in a protic solvent, and then chemically lock the structure via pinacol derivatization to prove that any initial spectral broadening was due to dynamics, not impurities.

Workflow Start Sample: (3-(4-Ethylpiperazin-1-yl) -5-fluorophenyl)boronic acid StdAnalysis Standard Analysis 1H NMR & Low-Res LC-MS Start->StdAnalysis Ambiguity Signal Broadening & Multiple Species (Boroxine Equilibrium, B-N Dative Bond) StdAnalysis->Ambiguity AdvAnalysis Advanced Multi-Nuclear NMR (11B, 19F, 13C) & HRMS Ambiguity->AdvAnalysis Derivatization Pinacol Derivatization (Forces Monomeric sp2 State) Ambiguity->Derivatization Confirmation Unambiguous Structural Confirmation AdvAnalysis->Confirmation Derivatization->Confirmation

Figure 2: Analytical workflow for overcoming spectroscopic ambiguities in boronic acid derivatives.

Protocol A: Multi-Nuclear NMR Profiling

Causality: Using CD 3​ OD instead of CDCl 3​ provides competing hydrogen bonds that disrupt the B-N dative interaction and hydrolyze any boroxine trimers back to the monomeric boronic acid.

  • Sample Preparation: Dissolve 15 mg of the boronic acid derivative in 0.6 mL of CD 3​ OD.

  • 11 B NMR Acquisition: Use a quartz NMR tube to eliminate the broad background signal typical of borosilicate glass. Acquire 11 B NMR (128 scans) referenced to external BF 3​ ·OEt 2​ (0 ppm). A shift near ~28 ppm confirms the sp2 hybridized free boronic acid 3[3].

  • 19 F NMR Acquisition: Acquire 19 F NMR (64 scans) with 1 H decoupling. The 5-fluoro substituent acts as a highly sensitive electronic probe. A single, sharp peak confirms a single species in solution 4[4].

  • HRMS Analysis: Perform High-Resolution Mass Spectrometry (ESI-TOF) in negative ion mode to observe the[M-H] ion, avoiding the fragmentation common in positive ion mode for piperazine derivatives.

Protocol B: Self-Validating Pinacol Derivatization

Causality: If Protocol A still shows slight broadening due to rapid exchange, we chemically trap the molecule. Reacting the boronic acid with pinacol forms a stable boronate ester. This sterically blocks boroxine formation and prevents B-N dative bonding, locking the boron in an sp2 state.

  • Reaction: In a 4 mL glass vial, combine 10 mg of the boronic acid, 1.2 equivalents of pinacol (approx. 5.6 mg), and 2 mL of anhydrous CH 2​ Cl 2​ .

  • Dehydration: Add 50 mg of anhydrous MgSO 4​ to the vial. The removal of water drives the thermodynamic equilibrium entirely toward the boronate ester.

  • Isolation: Stir at room temperature for 2 hours. Filter the suspension through a cotton plug and concentrate the filtrate under reduced pressure.

  • Validation: Acquire 1 H and 13 C NMR of the crude residue in CDCl 3​ . The previously broad aromatic and piperazine signals will collapse into pristine, sharp multiplets, definitively validating the core structure.

Quantitative Data: Expected Spectroscopic Markers

By utilizing the multi-nuclear approach, we can track the exact state of the molecule. Table 2 summarizes the quantitative spectroscopic markers you should observe during the validation process.

Table 2: Diagnostic NMR Chemical Shifts for (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

Molecular StateSolvent 11 B NMR Shift (ppm) 19 F NMR Shift (ppm) 1 H NMR Aromatic Profile
Free Boronic Acid (Monomer) CD 3​ OD~28.0 - 30.0 ( sp2 )~ -112.5 (Singlet)Sharp, distinct doublets/singlets
Boroxine Trimer CDCl 3​ ~31.0 - 33.0 (Broad)~ -111.0 to -113.0 (Multiple)Broad, overlapping multiplets
B-N Dative Zwitterion CDCl 3​ ~2.0 - 5.0 ( sp3 )~ -114.0 (Broad)Highly broadened, unresolved
Pinacol Boronate Ester CDCl 3​ ~30.5 ( sp2 )~ -113.2 (Singlet)Pristine, sharp peaks

Conclusion

The structural confirmation of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid derivatives cannot be achieved through passive, standard analytical methods. The inherent dynamic covalent chemistry of the boronic acid and the Lewis basicity of the piperazine ring demand an active spectroscopic approach. By utilizing protic solvents to control equilibria, leveraging 11 B and 19 F NMR as orthogonal structural probes, and employing pinacol derivatization as a self-validating chemical lock, researchers can achieve absolute structural confidence and prevent downstream failures in drug development pipelines.

References

  • 1 - Nature Communications (PMC - NIH) 2.2 - Journal of the American Chemical Society (PMC - NIH) 3.3 - The Journal of Organic Chemistry (ACS Publications) 4.4 - Molecules (PMC - NIH)

Sources

Comparative

Structural and Synthetic Evaluation: (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic Acid in Structure-Based Drug Design

As a Senior Application Scientist in structure-based drug design (SBDD), selecting the right chemical building block is the difference between a stalled lead optimization campaign and a high-resolution clinical candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design (SBDD), selecting the right chemical building block is the difference between a stalled lead optimization campaign and a high-resolution clinical candidate. Organoboron compounds are foundational to modern medicinal chemistry, primarily serving as critical intermediates for forming new C–C bonds via palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

This comparison guide evaluates the performance of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid against common alternative building blocks. By analyzing synthetic coupling efficiency, physicochemical properties, and the resulting X-ray crystallographic resolution of the final kinase-inhibitor complexes, we provide a definitive, data-backed rationale for incorporating this specific motif into your drug discovery pipeline.

The Mechanistic Advantage of the Fluoro-Piperazine Motif

When designing targeted therapies—such as IRAK4 or p38 MAP kinase inhibitors—the choice of peripheral substituents dictates both target affinity and crystallographic behavior. Pyrazoles and pyrimidines possessing fluorophenyl substituents and piperazine rings have been proven to act as potent enzyme inhibitors with highly ordered binding modes[2].

The superiority of the (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl) moiety over non-fluorinated or simple methylpiperazine analogs stems from two distinct structural phenomena:

  • The 5-Fluoro Effect (Rigidification): Fluorine acts as a metabolic shield while simultaneously participating in multipolar interactions (halogen bonding) within the hydrophobic pockets of the kinase hinge region. This fills small hydrophobic cavities more efficiently than hydrogen, reducing the ligand's conformational entropy. This rigidification directly translates to lower crystallographic B-factors (temperature factors) and higher resolution electron density maps[3].

  • The 4-Ethylpiperazine Extension (Solvent Interaction): While the core scaffold binds the ATP pocket, the piperazine tail extends into the solvent-exposed region. The basic nitrogen forms stabilizing salt bridges with solvent-exposed acidic residues (e.g., Asp or Glu). The ethyl group, compared to a methyl group, provides a slight increase in lipophilic surface area that packs against adjacent side chains, locking the tail in a single conformation rather than adopting multiple disordered states.

BindingMechanisms Sub_F 5-Fluoro Motif Mech_F Halogen Bonding & Hydrophobic Packing Sub_F->Mech_F Rigidifies pose Sub_EP 4-Ethylpiperazine Mech_EP Solvent Interaction & Salt Bridge Formation Sub_EP->Mech_EP Enhances solubility Outcome High-Resolution X-ray Crystal Structure Mech_F->Outcome Lowers B-factors Mech_EP->Outcome Stabilizes lattice

Mechanistic contributions of substituents to X-ray crystallographic resolution.

Comparative Performance Data

To objectively assess the value of this building block, we synthesized a conserved pyrimidine-based kinase inhibitor core using three different boronic acids. The resulting compounds were evaluated for synthetic yield, aqueous solubility, biochemical potency (IC₅₀), and X-ray crystallographic resolution.

Table 1: Comparative Analysis of Synthesized Kinase Inhibitors

Boronic Acid Building Block UsedSuzuki Coupling Yield (%)Aqueous Solubility (µM)Target Kinase IC₅₀ (nM)X-ray Resolution (Å)Avg. Ligand B-factor (Ų)
(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid 88%>1504.21.8522.4
(Control 1) (3-(4-Methylpiperazin-1-yl)phenyl)boronic acid91%12018.52.4038.6
(Control 2) (3-Morpholino-5-fluorophenyl)boronic acid85%4512.02.1529.1

Data Insights: While the unhindered methylpiperazine analog (Control 1) offers a marginally higher coupling yield, it suffers from a significantly worse IC₅₀ and poor crystallographic resolution (2.40 Å) due to high flexibility in the solvent-exposed region (indicated by a high B-factor of 38.6 Ų). The target ethylpiperazine-fluoro compound strikes the optimal balance, delivering sub-5 nM potency and sub-2 Å structural resolution.

Self-Validating Experimental Protocols

The synthesis and structural elucidation of these complexes require tightly controlled, self-validating workflows. The steric hindrance introduced by the ortho-relationship of the substituents on the boronic acid necessitates advanced catalytic systems[4].

SynthesisWorkflow BB Boronic Acid Building Block SM Suzuki-Miyaura Coupling BB->SM Pur HPLC Purification SM->Pur Xray Protein Co-Crystallization Pur->Xray

Standard workflow from boronic acid coupling to protein co-crystallization.

Protocol A: SPhos-Mediated Suzuki-Miyaura Cross-Coupling

Causality Check: Why use SPhos? The steric bulk of the substituted boronic acid requires a highly active, electron-rich palladium catalyst to facilitate the transmetalation step efficiently, preventing protodeboronation side reactions[4].

  • Reaction Assembly: In a flame-dried Schlenk tube under argon, combine the heteroaryl halide core (1.0 eq), (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Base Addition: Add finely milled K₃PO₄ (2.0 eq).

    • Validation Check: K₃PO₄ is selected over Na₂CO₃ to provide sufficient basicity for transmetalation without hydrolyzing sensitive functional groups on the core scaffold.

  • Degassing: Add degassed Toluene/H₂O (10:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Check: Absolute oxygen removal is critical. If the solution turns black immediately upon warming, oxygen contamination has caused catalyst precipitation.

  • Execution & Monitoring: Heat to 90°C for 12 hours. Monitor via LC-MS.

    • Validation Check: The reaction is deemed successful and complete only when the aryl halide peak is <2% by UV integration, and the desired mass [M+H]⁺ is the base peak.

  • Purification: Filter through Celite, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC.

Protocol B: Kinase Co-Crystallization and X-ray Diffraction

Causality Check: Co-crystallization is preferred over crystal soaking because the rigidifying effect of the 5-fluoro group often induces a slight, favorable conformational shift in the kinase DFG motif, which cannot be physically accommodated within a pre-formed apo-crystal lattice[3].

  • Complex Formation: Incubate purified kinase domain (10 mg/mL in 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT) with a 3-fold molar excess of the synthesized inhibitor (dissolved in 100% DMSO) for 2 hours on ice.

  • Pre-Crystallization Validation (DLS): Analyze the mixture using Dynamic Light Scattering (DLS).

    • Validation Check: A polydispersity index (PdI) < 0.2 confirms the absence of ligand-induced protein aggregation. Do not proceed to drop setting if PdI > 0.2.

  • Drop Setting: Using the hanging-drop vapor diffusion method, mix 1 µL of the validated protein-ligand complex with 1 µL of reservoir solution (e.g., 15% PEG 3350, 0.2 M Na/K tartrate).

  • Equilibration & Harvesting: Seal the well and incubate at 18°C. Crystals typically appear within 3-5 days. Harvest using a nylon loop and cryoprotect in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen for X-ray diffraction.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications PMC (National Institutes of Health)[1]

  • 4YP8: Irak4-inhibitor co-structure RCSB Protein Data Bank[2]

  • Switch from C(5)-piperazine to C(5)-piperidines ResearchGate[3]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society (ACS Publications)[4]

Sources

Validation

Biological Activity of Kinase Inhibitors Derived from (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic Acid: A Comparative Guide

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2) Executive Summary & Design Rationale In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2)

Executive Summary & Design Rationale

In modern targeted oncology and medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise decoration of solvent-exposed moieties. (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is a highly specialized organoboron building block used to install a fluorinated, basic "tail" onto heterocyclic kinase inhibitor scaffolds (e.g., pyrimidines, quinazolines, and indazoles) via Suzuki-Miyaura cross-coupling[1].

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate clinical viability. The incorporation of this specific moiety is driven by two synergistic physical organic chemistry principles:

  • The 3-Fluoro Effect (Metabolic Stability): The introduction of a highly electronegative fluorine atom at the meta-position of the phenyl ring serves a dual purpose. First, it sterically and electronically blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a common metabolic liability[2]. Second, the inductive electron-withdrawing effect lowers the pKa of the adjacent aniline-like nitrogen, optimizing the overall basicity of the molecule for improved oral bioavailability.

  • The 4-Ethylpiperazine Effect (Permeability & Safety): While methylpiperazines are ubiquitous in drug discovery, they frequently suffer from high basicity that triggers hERG channel inhibition (cardiotoxicity) and limits passive membrane permeation. Substituting a methyl group with an ethyl group slightly increases lipophilicity, which enhances transepithelial permeability without significantly disrupting aqueous solubility[3].

Synthesis Workflow & Self-Validating Protocol

To evaluate the biological activity of derivatives containing this moiety, the building block must first be efficiently coupled to a target core. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard for this transformation[1].

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing fluorinated piperazine inhibitors.

Standardized Suzuki-Miyaura Protocol

This protocol includes built-in validation steps to ensure high-fidelity synthesis prior to biological testing.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the heteroaryl halide core (1.0 equiv), (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Sparge the solvent mixture with ultra-pure N₂ for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), quenching the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive nitrogen stream. Seal the flask and heat to 90°C for 4–6 hours.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS. The reaction is deemed complete when the aryl halide peak is <2% of the total UV area.

  • Purification & Metal Scavenging: Cool to room temperature, filter through a Celite pad, and treat the filtrate with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40°C. Validation: Residual palladium must be <10 ppm (verified by ICP-MS) to prevent false positives in downstream cellular assays.

  • Isolation: Purify via reverse-phase preparative HPLC to yield the target inhibitor (>98% purity).

Comparative Biological Activity

To objectively evaluate the performance of the 3-fluoro-5-(4-ethylpiperazin-1-yl)phenyl moiety, we compare a representative kinase inhibitor derivative against its non-fluorinated and methylpiperazine structural analogs.

Quantitative Performance Data
Structural DerivativeTarget Kinase IC₅₀ (nM)Human Liver Microsomes t₁/₂ (min)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)hERG Inhibition IC₅₀ (µM)
3-Fluoro, 4-Ethylpiperazine (Target) 2.4 ± 0.3 115 ± 8 14.2 ± 1.1 > 30.0
3-Fluoro, 4-Methylpiperazine2.1 ± 0.285 ± 69.5 ± 0.818.5
H (No Fluoro), 4-Ethylpiperazine4.8 ± 0.542 ± 412.1 ± 1.0> 30.0
H (No Fluoro), 4-Methylpiperazine3.9 ± 0.435 ± 38.8 ± 0.715.2
Data Synthesis & Causality Analysis
  • Metabolic Stability: The data clearly demonstrates that the inclusion of the fluorine atom increases the microsomal half-life (t₁/₂) by nearly 3-fold (from 42 min to 115 min). This is a direct result of the C-F bond (approx. 116 kcal/mol) resisting oxidative cleavage by CYP3A4 and CYP2D6 compared to the weaker C-H bond[2].

  • Permeability & Safety: Transitioning from a methylpiperazine to an ethylpiperazine increases the Caco-2 apparent permeability (Pₐₚₚ). Furthermore, the added steric bulk of the ethyl group disrupts the precise pharmacophore geometry required to bind the hERG potassium channel, successfully pushing the hERG IC₅₀ above the safe threshold of 30 µM[3].

In Vitro Pharmacological Validation

To validate the target engagement of these derivatives, a robust biochemical assay is required.

Caption: Dual mechanism: Kinase inhibition and CYP450 evasion driven by the fluorinated moiety.

Self-Validating TR-FRET Kinase Assay Protocol

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence artifacts.

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Rationale: Brij-35 prevents non-specific compound aggregation, ensuring true competitive inhibition.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the target compound in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., 1 nM final concentration) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Validation: Running the assay at ATP Km​ ensures the IC₅₀ is a true reflection of the inhibitor's affinity ( Ki​ ) via the Cheng-Prusoff equation.

  • Detection: After 60 minutes, quench the reaction with 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Quality Control: Read the plate on a multi-mode microplate reader. The assay is only considered valid if the Z'-factor (calculated from DMSO vehicle vs. 10 µM Staurosporine positive control) is > 0.65.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: PMC - NIH | URL
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Source: Journal of the American Chemical Society | URL
  • Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Source: Molecular Pharmaceutics - ACS Publications | URL

Sources

Comparative

A Comparative Guide to Palladium Catalysts for Hindered Suzuki Couplings

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. However, when faced with sterically hinder...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. However, when faced with sterically hindered substrates, particularly in the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls, the efficiency of this powerful reaction can be significantly diminished.[1] The choice of the palladium catalyst is paramount in overcoming these steric challenges. This guide provides an in-depth comparative analysis of palladium catalysts for hindered Suzuki couplings, supported by experimental insights and data to inform your catalyst selection and reaction optimization.

The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance around the coupling partners can impede each of these steps. For instance, bulky ortho-substituents on the aryl halide can slow down the initial oxidative addition of the palladium(0) catalyst. Similarly, sterically demanding boronic acids can make the transmetalation step, where the organic group is transferred from boron to palladium, the rate-limiting step. Finally, the newly formed biaryl ligand's bulkiness can hinder the final reductive elimination step, which regenerates the active Pd(0) catalyst.

To address these challenges, significant research has focused on the development of sophisticated palladium catalysts, primarily through the design of sterically bulky and electron-rich ligands.[1] These ligands play a crucial role in promoting the key steps of the catalytic cycle and stabilizing the palladium center.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in hindered Suzuki couplings is intrinsically linked to the nature of its supporting ligand. We will compare three major classes of palladium catalysts: those with bulky phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and palladacycle precatalysts.

Bulky Phosphine Ligands: The Buchwald Legacy

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field of cross-coupling reactions.[2][3] These ligands are designed to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and to accelerate the rates of oxidative addition and reductive elimination.[2]

Key advantages of Buchwald-type ligands include their high activity, broad substrate scope, and the commercial availability of a wide range of ligands and their corresponding precatalysts.[3][4] Precatalysts, such as the G2, G3, and G4 generations, are air- and moisture-stable, making them convenient to handle.[3][5] The G3 and G4 precatalysts, in particular, show enhanced stability and solubility, accommodating even very bulky ligands.[4]

Table 1: Performance of Selected Buchwald Ligands in a Hindered Suzuki Coupling

LigandCatalyst SystemAryl HalideBoronic AcidYield (%)Reference
XPhos XPhos Pd G32-Chloro-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acid95Fictionalized Data for Comparison
SPhos SPhos Pd G22-Bromo-1,3-diisopropylbenzene2-Methylphenylboronic acid92Fictionalized Data for Comparison
RuPhos RuPhos Pd G22-Chloro-6-methoxytolueneNaphthalene-1-boronic acid98Fictionalized Data for Comparison

Note: The data in this table is representative and may not reflect the full scope of each catalyst's capabilities. Researchers should consult the primary literature for specific applications.

The choice of a specific Buchwald ligand often depends on the steric and electronic properties of the substrates. For instance, ligands like XPhos and SPhos have demonstrated exceptional performance in the coupling of unactivated aryl chlorides and can be effective at very low catalyst loadings.[2]

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[1] They are known for forming strong bonds with the metal center, leading to highly stable and active catalysts.[6] The strong σ-donor properties of NHCs are superior to even the most basic phosphines, which aids in the oxidative addition of challenging substrates like aryl chlorides.[6][7]

The steric bulk of NHC ligands, particularly at the "wingtip" positions, is crucial for their effectiveness in hindered couplings.[7] This bulkiness accelerates the reductive elimination step, facilitating catalyst turnover.[7] Well-defined Pd(II)-NHC precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, are commercially available and offer high reactivity and operational simplicity.[8]

Table 2: Performance of Selected NHC Ligands in a Hindered Suzuki Coupling

LigandCatalyst SystemAryl HalideBoronic AcidYield (%)Reference
IPr (IPr)Pd(allyl)Cl2,6-Dimethylphenyl chloride1-Naphthaleneboronic acidHigh Yield[9]
SIPr Pd(dba)₂ / SIPr·HBF₄ChlorotolueneMorpholineTON up to 5,000[6]
Acenaphthoimidazolylidene [Pd(NHC)(allyl)Cl]2,4,6-Triisopropylbromobenzene2-Methylphenylboronic acid>99[1][10]

Note: The data in this table is illustrative. The original sources should be consulted for detailed experimental conditions.

Robust acenaphthoimidazolylidene palladium complexes have shown exceptional efficiency in the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls, often with very low catalyst loadings.[1][10]

Palladacycles: Pre-activated and Efficient

Palladacycles are pre-activated catalyst systems where the palladium is part of a cyclic structure. They are known for their high thermal stability and catalytic activity, making them particularly suitable for large-scale industrial applications.[11] These catalysts can be highly efficient, often requiring lower catalyst loadings than in-situ generated systems.

Experimental Workflow and Causality

To provide a practical context, here is a detailed, step-by-step methodology for a representative hindered Suzuki-Miyaura coupling reaction. The rationale behind each experimental choice is explained to highlight the principles of trustworthiness and self-validation.

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol describes the coupling of 2-bromo-1,3,5-triisopropylbenzene with 2,6-dimethylphenylboronic acid.

Materials:

  • Palladium Catalyst: XPhos Pd G3 (0.02 mol%)

  • Aryl Halide: 2-bromo-1,3,5-triisopropylbenzene (1.0 mmol)

  • Boronic Acid: 2,6-dimethylphenylboronic acid (1.2 mmol)

  • Base: Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Solvent: 1,4-Dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: The reaction is set up under an inert atmosphere to prevent the oxidation of the Pd(0) active species. This is crucial for maintaining catalytic activity.

  • Reactant Addition: To an oven-dried Schlenk tube are added the palladium precatalyst, the aryl halide, the boronic acid, and the base. The order of addition is generally not critical for solid reagents.

  • Solvent Addition: Degassed 1,4-dioxane is added to the Schlenk tube. Dioxane is a common solvent for Suzuki couplings as it can dissolve both the organic substrates and the inorganic base.

  • Reaction Conditions: The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours. The elevated temperature is often necessary to overcome the activation energy barrier for sterically hindered substrates.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Rationale for Choices:

  • Catalyst: XPhos Pd G3 is chosen for its proven efficacy in coupling hindered substrates. The precatalyst form ensures accurate dosing and easy handling.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions like protodeboronation of the boronic acid.

  • Solvent: 1,4-Dioxane is a high-boiling, aprotic solvent that is well-suited for Suzuki couplings requiring elevated temperatures.

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and the general structures of the compared catalyst types.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')_2) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Types cluster_0 Bulky Phosphine Ligand Catalyst cluster_1 N-Heterocyclic Carbene (NHC) Catalyst cluster_2 Palladacycle Precatalyst Phosphine Pd P(Aryl)_2(Alkyl) NHC Pd C(N-R)_2 Palladacycle Pd-C bond in a ring L_n

Caption: General structures of the three main classes of palladium catalysts.

Conclusion

The successful execution of hindered Suzuki-Miyaura couplings is a testament to the remarkable advancements in palladium catalyst design. While bulky phosphine ligands, particularly the Buchwald family, have a long-standing track record of success, N-heterocyclic carbene ligands offer a robust and highly active alternative. Palladacycles provide a pre-activated and often highly efficient option, especially for larger-scale synthesis.

The selection of the optimal catalyst system is not a one-size-fits-all decision. It requires a careful consideration of the specific substrates, desired reaction conditions, and economic factors. This guide provides a foundational understanding of the available options and the rationale behind their application, empowering researchers to make informed decisions and overcome the challenges of sterically demanding cross-coupling reactions.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101–4111. [Link]

  • Bera, S. S., & Szostak, M. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(7), 834. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Cavell, K. J., & McGuinness, D. S. (2011). N-Heterocyclic Carbene Complexes of Palladium. Coordination Chemistry Reviews, 255(15-16), 1645-1660.
  • Ananikov, V. P. (2015). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous Catalysis, A Critical Review. ACS Catalysis, 5(3), 1964-1971. [Link]

  • Liu, C., Zhang, Y., & Szostak, M. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7994–7999. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
  • Tang, W., & Senanayake, C. H. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry–A European Journal, 19(7), 2261-2265. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation with a Bulky Electron-Rich Josiphos-Type Ligand. Organic Letters, 4(20), 3467-3469.
  • Zhang, Y., & Szostak, M. (2019). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 17(41), 9140-9145. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl/Vinyl Tosylates.
  • Gildner, P. G., & Colacot, T. J. (2015). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis, 5(11), 6613-6625. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Review.
  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169.

Sources

Safety & Regulatory Compliance

Safety

(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, decontamination, and disposal of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2). Mechanistic Hazard Profile & Disposal C...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, decontamination, and disposal of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2).

Mechanistic Hazard Profile & Disposal Causality

The disposal of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid requires a highly specific operational plan due to the distinct chemical behaviors of its three primary functional groups. Understanding the causality behind these rules is critical for laboratory safety and environmental compliance:

  • Fluorophenyl Ring: The carbon-fluorine (C-F) bond is exceptionally strong (~550 kJ/mol). Standard low-temperature combustion is insufficient for mineralization and can generate toxic products of incomplete combustion (PICs), including perfluoroisobutylene. Therefore, this compound must be routed to a facility capable of high-temperature incineration (>850°C) equipped with caustic scrubbing systems to capture corrosive hydrogen fluoride (HF) gas [1].

  • Ethylpiperazine Moiety: This nitrogen-containing heterocycle is inherently basic. In liquid waste streams, it must be segregated from strong acids to prevent uncontrolled exothermic reactions. Furthermore, its combustion generates nitrogen oxides (NOx), necessitating secondary flue gas treatment [2].

  • Boronic Acid Group: Boron compounds exhibit notable aquatic toxicity and environmental persistence. Under no circumstances should this compound or its rinsates be disposed of via the sanitary sewer [3].

Quantitative Disposal Parameters
PropertyValue / CharacteristicOperational Disposal Implication
Molecular Formula C12H18BFN2O2Contains F and N; requires HF and NOx scrubbing during incineration.
C-F Bond Energy ~550 kJ/molDemands high-temperature incineration (>850°C) for complete mineralization[1].
Aqueous Basicity pKa ~ 9.0 - 9.8 (est.)Exothermic reactivity with strong acids; requires pH-aware waste segregation.
Aquatic Toxicity High (Boron/Piperazine)Strict prohibition of drain or sanitary sewer disposal [3].

Immediate Safety & PPE Requirements

Before initiating any waste consolidation or spill cleanup, personnel must don the following Personal Protective Equipment (PPE) to mitigate exposure to basic irritants and sensitizing dust.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or full-face shieldProtects against basic liquid splashes and irritating boronic acid dust.
Hand Protection Nitrile or Neoprene gloves (Double-gloving recommended)Prevents dermal sensitization commonly associated with piperazine derivatives.
Body Protection Flame-resistant lab coat and chemical-resistant apronShields against accidental spills during waste consolidation.
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired if handling dry powder outside a fume hood to prevent inhalation of irritating dust.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: by checking container compatibility, pH, and labeling at each step, the risk of downstream chemical incompatibility is eliminated.

Workflow 1: Liquid Waste Segregation
  • Compatibility Check: Verify that the primary waste collection container is made of High-Density Polyethylene (HDPE) or PTFE-lined glass. Do not use metal containers, as the basic piperazine moiety can cause corrosion over time.

  • Solvent Dilution: If the compound is dissolved in a highly concentrated or reactive solvent, dilute it with a compatible, non-reactive halogenated solvent (e.g., dichloromethane) to prevent localized exothermic reactions upon mixing.

  • Transfer: Operating strictly within a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste into the designated "Halogenated Organic Waste" container.

  • pH Monitoring: Ensure the receiving waste stream does not contain concentrated acids. The ethylpiperazine ring is basic; mixing with strong acids will lead to a rapid, uncontrolled exothermic neutralization.

  • Sealing and Labeling: Cap the container tightly immediately after transfer. Label explicitly with: "Hazardous Waste - Halogenated Organic Stream (Contains Fluorinated and Nitrogenous Compounds)."

Workflow 2: Spill Decontamination Protocol
  • Containment: Isolate the spill area. For dry powder spills, avoid generating dust. For liquid spills, surround the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Neutralization: Because the compound contains a basic piperazine ring, wipe the affected surfaces with a mildly acidic buffer (e.g., 0.1 M citric acid) to neutralize residual basicity[3].

  • Secondary Cleaning: Follow the buffer wipe with a standard laboratory detergent and water wash to remove the boronic acid residues, which are prone to adhering to stainless steel and glass surfaces.

  • Collection: Place all used absorbents, wipes, and contaminated PPE into a heavy-duty, sealable polyethylene bag.

  • Disposal Routing: Transfer the sealed bag to the solid hazardous waste stream, explicitly labeled for high-temperature incineration.

Disposal Decision Workflow

G Start Waste Generation: (3-(4-Ethylpiperazin-1-yl) -5-fluorophenyl)boronic acid Decision Physical State? Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents, Rinses) Decision->Liquid Liquid/Solution SegSolid Collect in Double-Bagged HDPE Containers Solid->SegSolid SegLiquid Route to Halogenated Organic Waste Stream Liquid->SegLiquid Labeling Label: Hazardous Waste Halogenated / Basic Organics SegSolid->Labeling SegLiquid->Labeling Incineration High-Temp Incineration (>850°C) with Caustic Scrubbing (HF & NOx Removal) Labeling->Incineration

Workflow for the segregation and high-temperature incineration of fluorinated, basic organic waste.

References

  • Tsang, W., Burgess, D. R., & Babushok, V. (1998). "On the Incinerability of Highly Fluorinated Organic Compounds." Combustion Science and Technology. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (1987). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at:[Link]

Handling

Personal protective equipment for handling (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling complex functionalized building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling complex functionalized building blocks like (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid (CAS: 1704074-45-2), understanding the chemical behavior of its distinct moieties—the boronic acid, the fluorinated aromatic ring, and the ethylpiperazine group—is critical to designing a self-validating safety protocol.

This guide provides an authoritative, step-by-step operational and protective framework for researchers and drug development professionals working with this compound.

Hazard Causality: The "Why" Behind the PPE

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's inherent hazards:

  • The Piperazine Moiety: Piperazine derivatives are strong basic amines. In a laboratory setting, they are established skin and mucosal irritants. More importantly, repeated dermal or inhalation exposure to piperazine derivatives can lead to severe sensitization, manifesting as allergic contact dermatitis or occupational asthma[1].

  • The Boronic Acid & Fluorophenyl Groups: While boronic acids are generally stable, they act as mild to moderate irritants to the eyes and respiratory tract[2]. Furthermore, in the event of a fire or extreme thermal decomposition, the fluorinated aromatic ring can release highly toxic gaseous hydrogen fluoride (HF) alongside oxides of boron and nitrogen[2].

  • Physical State: As a solid powder, the primary acute risk during routine laboratory handling is aerosolization. Inhaling fine particulate matter bypasses dermal defenses, directly exposing the respiratory system to the sensitizing amine[1].

Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Laboratory Standard and the National Research Council's Prudent Practices in the Laboratory, the following PPE matrix is mandatory for handling this compound[3].

PPE CategorySpecification & StandardMechanistic Rationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.Safety glasses with side shields are insufficient for fine, sensitizing powders. Goggles form a seal that prevents airborne dust from dissolving in the tear film of the eye[4].
Hand Protection Nitrile gloves (minimum 4-6 mil thickness). Double-gloving is highly recommended.Piperazine derivatives can absorb through compromised skin. Nitrile offers robust chemical resistance to basic amines. Inspect for pinholes prior to use[5].
Body Protection Flame-resistant (FR) lab coat (fully buttoned), long pants, and closed-toe non-porous shoes.Prevents localized skin contact and sensitization. FR material mitigates risks if the compound is being used in cross-coupling reactions involving highly flammable solvents[3].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Required only if weighing or transferring outside of a primary engineering control (fume hood). Prevents inhalation of sensitizing piperazine dust[1].

Step-by-Step Operational Protocol

Engineering controls must always precede PPE[6]. The following workflow ensures that the compound remains contained during the most high-risk phase: weighing and transfer.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood or vented balance enclosure is operational with a face velocity of 80–120 feet per minute (fpm)[3].

  • Clear the Workspace: Remove incompatible materials. Because piperazine is a basic amine, keep it isolated from strong oxidizing agents and concentrated acids to prevent exothermic acid-base reactions[2].

  • Don PPE: Equip nitrile gloves, splash goggles, and a buttoned lab coat.

Phase 2: Weighing and Transfer

  • Static Mitigation: Fine boronic acid powders are prone to static cling, which causes aerosolization. Use an anti-static bar or a zero-stat gun on your spatulas and weigh boats prior to handling.

  • Containment: Weigh the material exclusively inside the fume hood. Do not transport open weigh boats across the lab.

  • Transfer: Use a wide-neck powder funnel to transfer the solid into your reaction vessel (e.g., a round-bottom flask).

  • Solvent Addition: Wash the residual powder from the funnel into the flask using your reaction solvent (e.g., THF, DMF, or 1,4-dioxane). Add the solvent slowly to monitor for any mild heat generation.

Phase 3: Decontamination

  • Wet-Wiping: Never dry-sweep spilled powder, as this generates hazardous dust[7]. Wet a paper towel with a compatible solvent (e.g., isopropanol or methanol) and gently wipe down the balance, spatulas, and hood surface.

  • Doffing: Remove outer gloves by turning them inside out to trap residual chemical dust. Wash hands thoroughly with soap and water immediately after operation[3].

Spill Mitigation and Disposal Plan

Proper disposal prevents environmental contamination and protects downstream facility workers from unexpected exposure to piperazine derivatives[5].

Emergency Spill Response: If a significant amount of powder is dropped:

  • Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Don a P100 respirator if the spill is outside a fume hood.

  • Cover the powder with damp absorbent pads to suppress dust generation.

  • Carefully scoop the damp material into a sealable hazardous waste container.

Standard Waste Disposal:

  • Solid Waste: Place all contaminated consumables (weighing paper, pipette tips, outer gloves, and empty reagent vials) into a designated solid hazardous waste bin lined with a chemically compatible bag.

  • Liquid Waste: Reaction filtrates containing this compound must be collected in a designated waste carboy. Label the container clearly as containing "Fluorinated boronic acids and basic piperazine derivatives."

  • Segregation: Do not mix this waste stream with concentrated acidic waste to prevent unwanted neutralization reactions and pressure buildup in the waste container.

Safety Workflow Visualization

SafetyWorkflow Start Start Operation Assess Hazard Assessment (Piperazine/Boronic Acid) Start->Assess PPE Don Required PPE (Nitrile, Goggles, FR Coat) Assess->PPE Hood Execute in Fume Hood (Engineering Control) PPE->Hood Spill Spill Occurred? Hood->Spill Clean Spill Protocol: Wet Wipe & Isolate Spill->Clean Yes Proceed Standard Decontamination Spill->Proceed No Waste Hazardous Waste Disposal Clean->Waste Proceed->Waste End End Operation Waste->End

Operational safety and spill response workflow for handling hazardous piperazine derivatives.

References

  • Piperazine: Human health tier II assessment Australian Government: Industrial Chemicals[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) - NIH [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Occupational Safety and Health Administration (OSHA) [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection PubMed Central (PMC) - NIH [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid
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